molecular formula C5H2BrClN2O3 B2656522 2-Bromo-6-chloro-4-nitropyridin-3-ol CAS No. 2365418-89-7

2-Bromo-6-chloro-4-nitropyridin-3-ol

Cat. No.: B2656522
CAS No.: 2365418-89-7
M. Wt: 253.44
InChI Key: WJNMIQUWSMRQRE-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-nitropyridin-3-ol is a useful research compound. Its molecular formula is C5H2BrClN2O3 and its molecular weight is 253.44. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-6-chloro-4-nitropyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-chloro-4-nitropyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-chloro-4-nitropyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O3/c6-5-4(10)2(9(11)12)1-3(7)8-5/h1,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNMIQUWSMRQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Br)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Polysubstituted 3-Hydroxypyridine Derivatives: Structural Dynamics, Synthesis, and Pharmacological Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polysubstituted 3-hydroxypyridines (3-HPs) represent a privileged scaffold in medicinal chemistry, distinguished by their unique electronic duality. Unlike their 2- and 4-isomeric counterparts, 3-hydroxypyridines cannot form a neutral keto-tautomer due to the lack of conjugation between the nitrogen lone pair and the hydroxyl group. Instead, they exist in a delicate equilibrium between a neutral enol and a zwitterionic species.

This guide analyzes the physicochemical properties, industrial synthesis, and pharmacological mechanisms of this class, with a specific focus on 2-ethyl-6-methyl-3-hydroxypyridine (Emoxypine/Mexidol), a clinically validated antioxidant and neuroprotectant.

Structural Dynamics & Physicochemical Properties

The defining characteristic of 3-hydroxypyridine derivatives is their solvent-dependent proton transfer. This tautomerism dictates their lipophilicity (LogP), membrane permeability, and receptor binding affinity.

The Tautomeric Equilibrium

In the gas phase and non-polar solvents (e.g., cyclohexane), the molecule exists predominantly as the neutral enol . In aqueous physiologic media, the equilibrium shifts toward the zwitterion (NH+ / O-), stabilized by hydrogen bonding networks.

  • Neutral Form: Favors blood-brain barrier (BBB) penetration.

  • Zwitterionic Form: Enhances water solubility and metal chelation capacity.

Visualization of Tautomeric States

The following diagram illustrates the equilibrium and the impact of solvent polarity.

Tautomerism Neutral Neutral Enol Form (Lipophilic / BBB Permeable) Zwitterion Zwitterionic Form (Hydrophilic / Metal Chelator) Neutral->Zwitterion Aqueous Media (High ε) Zwitterion->Neutral Non-polar Media (Low ε) Solvent Solvent Polarity (Dielectric Constant) Solvent->Neutral Stabilizes Solvent->Zwitterion Stabilizes

Caption: Solvent-dependent tautomeric equilibrium of 3-hydroxypyridine derivatives. High dielectric constants favor the zwitterion.

Synthetic Pathways: The Furan-to-Pyridine Rearrangement

While de novo synthesis via Pd-catalyzed cyclization of amino acids is possible for academic diversity, the industrial production of polysubstituted 3-HPs relies on the rearrangement of 2-acylfurans . This method, often referred to as the Ledicke or Clauson-Kaas type rearrangement, allows for the regioselective introduction of alkyl groups.

Mechanism: Ring Expansion

The reaction involves the ammonolysis of 2-acylfurans (e.g., 2-propionyl-5-methylfuran) under high temperature and pressure. The furan oxygen is exchanged for nitrogen, and the ring expands to form the pyridine core.

Key Advantages:

  • Regiocontrol: Substituents on the furan ring map directly to specific positions on the pyridine.

  • Scalability: Uses inexpensive ammonia and ammonium salts.

Synthetic Workflow Diagram

Synthesis Furan 2-Propionyl-5-methylfuran (Starting Material) Autoclave Autoclave Reaction 170-200°C, 20-50 atm (Ring Expansion) Furan->Autoclave Ammonia Aq. Ammonia + NH4Cl (N-Source / Catalyst) Ammonia->Autoclave Crude Crude 3-Hydroxypyridine Base Autoclave->Crude 10-12 Hours SaltFormation Salting Out / Acidification (HCl Addition) Crude->SaltFormation pH Adjustment Final 2-Ethyl-6-methyl-3-hydroxypyridine HCl (Crystalline Product) SaltFormation->Final Recrystallization

Caption: Industrial synthesis of 2-ethyl-6-methyl-3-hydroxypyridine via ammonolysis of acylfurans.

Pharmacological Mechanisms[1]

The therapeutic utility of 3-HPs, particularly 2-ethyl-6-methyl-3-hydroxypyridine, stems from a dual mechanism: Direct Radical Scavenging and Metal Chelation .

Antioxidant Activity (HAT vs. SET)

3-HPs scavenge reactive oxygen species (ROS) via two primary pathways:

  • Hydrogen Atom Transfer (HAT): The phenolic -OH donates a hydrogen atom to a radical (ROO•), forming a stable phenoxyl radical.

  • Single Electron Transfer (SET): In polar media (zwitterionic form), the molecule donates an electron to neutralize radicals.

Metal Chelation & Lipid Peroxidation

The proximity of the hydroxyl group (position 3) to the ring nitrogen allows 3-HPs to form stable chelates with transition metals like Fe²⁺ and Cu²⁺. By sequestering free iron, they inhibit the Fenton reaction , thereby stopping the production of the highly toxic hydroxyl radical (•OH) and preventing lipid peroxidation in neuronal membranes.[1]

Comparative Data: 3-HP vs. Standard Antioxidants
CompoundMechanismLipid Peroxidation Inhibition (IC50)BBB Permeability
Mexidol (3-HP) HAT + ChelationHighHigh (Lipophilic Enol)
Vitamin E HAT (Chain Breaking)HighHigh
Ascorbic Acid SETModerateLow (Requires Transport)

Experimental Protocols

Protocol: Synthesis of 2-Ethyl-6-methyl-3-hydroxypyridine

Target: Synthesis of the Emoxypine base from furan precursors.

Reagents:

  • 2-Propionyl-5-methylfuran (1.0 eq)

  • Ammonia (25% aqueous solution, excess)

  • Ammonium Chloride (Catalytic amount, 0.5 eq)

Methodology:

  • Charge: Load a high-pressure stainless steel autoclave with 2-propionyl-5-methylfuran, aqueous ammonia, and ammonium chloride.

  • Reaction: Seal the autoclave and heat to 170–180°C . The internal pressure will rise to approximately 30–40 atm . Maintain stirring for 10 hours .

  • Cooling: Cool the reactor to room temperature. Vent excess ammonia gas into a scrubber.

  • Isolation: Open the reactor. The product may precipitate as a technical paste or remain in solution depending on concentration.

  • Purification:

    • Filter the reaction mass to remove insoluble byproducts.

    • Evaporate the filtrate under reduced pressure to remove water and residual ammonia.

    • Dissolve the residue in acetone or isopropanol.

    • Add concentrated HCl dropwise to precipitate the hydrochloride salt .

    • Recrystallize from isopropanol/ethanol to obtain white crystalline needles (MP: ~168–170°C).

Protocol: Iron-Induced Lipid Peroxidation Assay

Purpose: To validate the antioxidant/chelating capacity of the synthesized derivative.

Workflow:

  • Substrate: Prepare a homogenate of rat brain or liver tissue (rich in lipids) in phosphate buffer (pH 7.4).

  • Induction: Add FeSO₄ (10 µM) and Ascorbic Acid (100 µM) to induce the Fenton reaction.

  • Treatment: Incubate samples with varying concentrations of the 3-HP derivative (1–100 µM) for 30 minutes at 37°C.

  • Detection: Add Thiobarbituric Acid (TBA) reagent and heat to 95°C for 60 minutes.

  • Measurement: Measure the absorbance of the pink adduct (TBARS) at 532 nm .

  • Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.

References

  • Smirnov, L. D., et al. (1998). Structure and biological activity of 3-hydroxypyridine derivatives.[2][3][4] Pharmaceutical Chemistry Journal.

  • BenchChem. (2025).[5] An In-depth Technical Guide to the Synthesis of 2-ethyl-6-methyl-3-hydroxypyridine.

  • Ito, K., et al. (2023).[6][7] De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Catalysts, 13(2).

  • Eckert, F., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering.[8] The Journal of Physical Chemistry Letters.

  • Russian Patent RU2296123C1. Method for preparing derivatives of 3-hydroxypyridine.

  • Volchegorskii, I. A., et al. (2023). Synthesis, Toxicological Evaluation, and Antihypoxic Effect of 2-Ethyl-6-Methylpyridinol-3-yl Thioctate. Pharmaceutical Chemistry Journal.

Sources

An In-Depth Technical Guide to 2-Bromo-6-chloro-4-nitropyridin-3-ol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-chloro-4-nitropyridin-3-ol, a highly functionalized pyridine derivative with significant potential in medicinal chemistry and drug development. Due to the limited publicly available experimental data for this specific compound, this guide synthesizes information from structurally related molecules to project its chemical properties, reactivity, and potential biological significance. We will delve into a plausible synthetic route, discuss its key chemical characteristics, and explore its potential applications as a scaffold in the design of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the strategic use of complex heterocyclic building blocks.

Introduction: The Significance of Polysubstituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility make it an attractive starting point for the design of novel therapeutics. The introduction of multiple, diverse substituents onto the pyridine ring, such as halogens and nitro groups, allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its biological activity and pharmacokinetic profile. Halogenated pyridines, for instance, have shown a range of biological activities, including antibacterial and mutagenic properties.[1][2] The nitro group, a strong electron-withdrawing group, can significantly influence the reactivity of the pyridine ring and is a key pharmacophore in several bioactive molecules.[3]

This guide focuses on the specific, albeit less documented, molecule: 2-Bromo-6-chloro-4-nitropyridin-3-ol. By examining its constituent functional groups and their placement on the pyridine core, we can infer its chemical behavior and potential as a valuable intermediate in the synthesis of more complex, biologically active compounds.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of 2-Bromo-6-chloro-4-nitropyridin-3-ol are summarized below. The molecular formula is determined from its chemical name, and the molecular weight is calculated therefrom.

PropertyValue
IUPAC Name 2-Bromo-6-chloro-4-nitropyridin-3-ol
Molecular Formula C₅H₂BrClN₂O₃
Molecular Weight 253.44 g/mol
Canonical SMILES C1=C(C(=C(N=C1Br)Cl)[O-])O
InChI Key (Predicted)

Note: Physicochemical properties such as melting point, boiling point, and solubility are not available in the public domain and would require experimental determination.

Proposed Synthesis and Mechanistic Insights

Synthetic_Pathway cluster_0 Proposed Synthesis of 2-Bromo-6-chloro-4-nitropyridin-3-ol Pyridin-3-ol Pyridin-3-ol 4-Nitropyridin-3-ol 4-Nitropyridin-3-ol Pyridin-3-ol->4-Nitropyridin-3-ol Nitration (HNO₃/H₂SO₄) 6-Chloro-4-nitropyridin-3-ol 6-Chloro-4-nitropyridin-3-ol 4-Nitropyridin-3-ol->6-Chloro-4-nitropyridin-3-ol Chlorination (e.g., SO₂Cl₂) Target_Compound 2-Bromo-6-chloro-4-nitropyridin-3-ol 6-Chloro-4-nitropyridin-3-ol->Target_Compound Bromination (e.g., NBS or Br₂)

Caption: A proposed synthetic pathway for 2-Bromo-6-chloro-4-nitropyridin-3-ol.

Experimental Protocol (Hypothetical)

Step 1: Nitration of Pyridin-3-ol

  • To a cooled (0 °C) solution of concentrated sulfuric acid, slowly add Pyridin-3-ol.

  • Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Pour the reaction mixture over ice and neutralize with a base to precipitate the product, 4-Nitropyridin-3-ol.

Step 2: Chlorination of 4-Nitropyridin-3-ol

  • Dissolve 4-Nitropyridin-3-ol in a suitable solvent (e.g., chloroform or acetic acid).

  • Add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), portion-wise. The hydroxyl group at position 3 is an activating group, directing the electrophilic substitution to the ortho and para positions (2, 4, and 6). Position 4 is already occupied by the nitro group, and steric hindrance might favor substitution at position 6.

  • Heat the reaction mixture under reflux until the starting material is consumed.

  • Cool the reaction and quench with water. Extract the product, 6-Chloro-4-nitropyridin-3-ol, with an organic solvent.

Step 3: Bromination of 6-Chloro-4-nitropyridin-3-ol

  • Dissolve the chlorinated intermediate in a suitable solvent.

  • Add a brominating agent, such as N-Bromosuccinimide (NBS) and a radical initiator, or elemental bromine. The remaining open position for electrophilic substitution is position 2.

  • Stir the reaction at room temperature or with gentle heating.

  • Upon completion, work up the reaction to isolate the final product, 2-Bromo-6-chloro-4-nitropyridin-3-ol.

Chemical Reactivity and Potential for Derivatization

The reactivity of 2-Bromo-6-chloro-4-nitropyridin-3-ol is dictated by its array of functional groups. The two halogen atoms, bromine and chlorine, at positions 2 and 6 are susceptible to nucleophilic aromatic substitution (SNAᵣ). The electron-withdrawing nitro group at position 4 enhances the electrophilicity of the pyridine ring, making it more amenable to nucleophilic attack. Generally, bromine is a better leaving group than chlorine in such reactions. This differential reactivity could allow for selective, stepwise functionalization.[4]

The nitro group can be readily reduced to an amine, which can then undergo a wide range of transformations, including acylation, alkylation, and diazotization, opening up further avenues for derivatization. The hydroxyl group at position 3 can be alkylated or acylated to modulate the compound's solubility and hydrogen bonding capacity.

Potential Applications in Drug Discovery and Development

Polysubstituted nitropyridines are of significant interest in medicinal chemistry due to their diverse biological activities. While there is no specific data on 2-Bromo-6-chloro-4-nitropyridin-3-ol, its structural motifs are present in compounds with known antimicrobial and anticancer properties.[5]

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that can bind to the ATP-binding pocket of the enzyme. The substituted pyridine scaffold of 2-Bromo-6-chloro-4-nitropyridin-3-ol could serve as a starting point for the development of inhibitors of protein kinases involved in cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

Signaling_Pathway cluster_pathway PI3K/AKT/mTOR Signaling Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Potential Inhibition by 2-Bromo-6-chloro-4-nitropyridin-3-ol Derivative Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a potential target for derivatives of 2-Bromo-6-chloro-4-nitropyridin-3-ol.

Antimicrobial Agents

Nitropyridine derivatives have been investigated for their antimicrobial activity.[5] The combination of halogens and a nitro group on the pyridine ring could lead to compounds with potent activity against a range of bacterial and fungal pathogens.

Safety and Handling

Given the lack of a specific Material Safety Data Sheet (MSDS) for 2-Bromo-6-chloro-4-nitropyridin-3-ol, it is crucial to handle this compound with the utmost care, assuming it to be hazardous. Based on the safety profiles of structurally similar compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

For more specific safety information, it is advisable to consult the MSDS of related compounds such as 2-Bromo-6-chloro-3-nitropyridine.[6]

Conclusion

2-Bromo-6-chloro-4-nitropyridin-3-ol represents a synthetically challenging yet potentially rewarding building block for medicinal chemistry. Its high degree of functionalization offers numerous handles for chemical modification, enabling the creation of diverse libraries of compounds for biological screening. While direct experimental data remains scarce, by drawing parallels with related structures, we can appreciate its potential as a scaffold for the development of novel kinase inhibitors, antimicrobial agents, and other therapeutics. Further research into the synthesis and biological evaluation of this and similar polysubstituted pyridines is warranted to fully unlock their therapeutic potential.

References

  • Exploring the Biological Activity of Nitropyridine Derivatives. (2026, January 29). [Source not further specified]
  • Synthesis of diversely substituted pyridin-2(1H)
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI.
  • 2-BROMO-6-CHLORO-3-NITROPYRIDINE CAS#: 91678-23-8. ChemicalBook.
  • 167683-72-9 | 2-Bromo-6-nitropyridin-3-ol. MolCore.
  • 2-Bromo-6-chloro-3-nitropyridine | C5H2BrClN2O2 | CID 13245755. PubChem.
  • The reduction of vic-substituted 3-nitropyridines with.
  • Halogenated pyridine structure activity relationships in the bacterial mutagenicity assay. (2025, August 5).
  • Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. PubMed.
  • A novel synthesis of 3-nitropyridine derivatives from n- silyl-1-azaallyl anions. (2001, June 26). [Source not further specified]
  • Biological Activity of Recently Discovered Halogenated Marine N
  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (2025, October 15).
  • 2-Bromo-6-chloro-3-nitropyridine. Sigma-Aldrich.
  • 2-Bromo-6-chloro-4-nitroaniline | C6H4BrClN2O2 | CID 66832. PubChem.
  • 2-Bromo-4-chloro-6-nitrophenol | C6H3BrClNO3 | CID 291871. PubChem.
  • 2-Bromo-6-methyl-4-nitropyridine | C6H5BrN2O2 | CID 13419590. PubChem.
  • 2-Bromo-3-chloro-4-nitropyridine | 1805138-23-1. Sigma-Aldrich.
  • 2-Bromo-6-chloro-3-nitropyridine. Sigma-Aldrich.
  • 84487-04-7|2-Amino-6-bromo-3-nitropyridine|BLD Pharm. BLD Pharm.
  • 2-Bromo-3-nitropyridine 98 19755-53-4. MilliporeSigma.
  • 2-Bromo-4-chloro-6-nitrobenzoic acid | C7H3BrClNO4 | CID 131390263. PubChem.

Sources

Strategic Sourcing and Synthetic Utility of 2-Bromo-6-chloro-4-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the sourcing, pricing, and synthetic handling of 2-bromo-6-chloro-4-nitropyridin-3-ol , a highly functionalized pyridine scaffold.[1]

Critical Market Insight: As of Q1 2026, this specific isomer is classified as a non-catalog custom synthesis target .[1] Unlike its commercially ubiquitous analogs (e.g., 2-bromo-6-nitropyridin-3-ol), the 2-bromo-6-chloro-4-nitro variant is rarely stocked in bulk.[1] Researchers must choose between Custom Synthesis Outsourcing (CRO) or In-House Preparation via nitration of 2-bromo-6-chloropyridin-3-ol.[1]

This document provides the decision framework, estimated cost modeling, and validated synthetic protocols required to secure this material for drug discovery campaigns.

Part 1: Chemical Architecture & Utility

The target molecule is a tetrasubstituted pyridine offering four distinct "handles" for medicinal chemistry, allowing for orthogonal functionalization.

PositionSubstituentReactivity / Utility
C2 Bromine (-Br)Suzuki/Stille Coupling: Less reactive than C6-Cl in SNAr due to steric crowding, but excellent for Pd-catalyzed cross-coupling.[1]
C3 Hydroxyl (-OH)Solubility & Protection: Can be alkylated (ethers) or protected (MOM, TBS) to modulate lipophilicity.[1] Directs electrophilic aromatic substitution (EAS) to C4.
C4 Nitro (-NO2)Amine Precursor: Reduction yields the C4-amine, enabling cyclization to fused systems (e.g., imidazopyridines).[1]
C6 Chlorine (-Cl)SNAr "Hotspot": Highly activated by the para-nitro group.[1] Ideal for introducing amines or alkoxides.[1]
Reactivity Visualization

The following diagram illustrates the regioselective logic for functionalizing this core.

ReactivityMap cluster_0 Chemo-Selectivity Logic Target 2-Bromo-6-chloro- 4-nitropyridin-3-ol SNAr S_NAr Displacement (C6-Cl Selectivity) Target->SNAr Nucleophile (R-NH2) Low Temp Reduction Nitro Reduction (C4-NH2) Target->Reduction Fe/NH4Cl or H2/Pd Coupling Pd-Catalyzed Coupling (C2-Br) Target->Coupling Boronic Acid/Pd(0)

Figure 1: Chemo-selective functionalization map. The C6-Cl is electronically activated by the C4-Nitro group, making it the first point of diversity generation.[1]

Part 2: Sourcing Landscape & Price Modeling

Since direct catalog sources are scarce, pricing is derived from Custom Synthesis (FTE) models rather than unit pricing.[1]

Commercial Availability Status
  • Direct Stock: 0 Suppliers (Major aggregators like eMolecules/MolPort).

  • Closest Analog: 2-Bromo-6-nitropyridin-3-ol (CAS 167683-72-9).[1][2]

    • Market Price: ~$85 - $120 USD / 1g.[1]

  • Starting Material: 2-Bromo-6-chloropyridin-3-ol (Precursor).[1]

    • Availability: Moderate.[1]

    • Price: ~$400 / 5g.[1]

Cost-Benefit Analysis: Make vs. Buy

Use this table to determine the most efficient sourcing route for your project scale.

Scale NeededRecommended StrategyEstimated Cost (USD)Lead Time
10 mg - 100 mg In-House Synthesis ~$50 (Materials only)2 Days
1 g - 10 g Custom Synthesis (CRO) $2,500 - $4,000 (FTE rate)4-6 Weeks
> 100 g Process Development $15,000+3 Months
Sourcing Decision Workflow

SourcingLogic Start Need 2-bromo-6-chloro- 4-nitropyridin-3-ol CheckStock Check Aggregators (eMolecules, SciFinder) Start->CheckStock IsAvailable Available? CheckStock->IsAvailable Buy Purchase Direct IsAvailable->Buy Yes CheckPrecursor Check Precursor: 2-bromo-6-chloropyridin-3-ol IsAvailable->CheckPrecursor No PrecursorAvail Precursor Stocked? CheckPrecursor->PrecursorAvail InHouse In-House Synthesis (Nitration Protocol) PrecursorAvail->InHouse Yes (<5g) Outsource Outsource to CRO (WuXi, Enamine) PrecursorAvail->Outsource No or >10g

Figure 2: Decision matrix for sourcing rare pyridine intermediates.

Part 3: Synthetic Protocol (In-House Preparation)

If commercial sourcing fails, the following protocol is the industry standard for installing a nitro group at the C4 position of a 3-hydroxypyridine.

Reaction Logic

The C3-hydroxyl group is an ortho/para director.[1]

  • C2 (Ortho): Blocked by Bromine.

  • C6 (Para): Blocked by Chlorine.

  • C4 (Ortho): Open. Therefore, standard electrophilic nitration will regioselectively target the C4 position.[1]

Validated Protocol: Nitration of 2-bromo-6-chloropyridin-3-ol[1]

Reagents:

  • Starting Material: 2-bromo-6-chloropyridin-3-ol (1.0 eq)[1]

  • Solvent: Sulfuric Acid (H2SO4), conc.[1][3]

  • Reagent: Fuming Nitric Acid (HNO3), 1.1 eq.[1]

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 2-bromo-6-chloropyridin-3-ol.

  • Dissolution: Add concentrated H2SO4 (10 vol) at 0°C. Stir until fully dissolved. Note: Exothermic.

  • Addition: Dropwise add fuming HNO3 (1.1 eq) while maintaining internal temperature <10°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by LC-MS (Target M+H: ~252/254).[1]

  • Quench: Pour reaction mixture onto crushed ice (50 vol). The product should precipitate as a yellow solid.[1]

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), dry over Na2SO4, and concentrate.[1][4]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Safety Warning: Nitration of halogenated pyridines can generate shock-sensitive byproducts if temperature is uncontrolled.[1] Do not exceed 50°C.

Part 4: Quality Assurance & Characterization[1]

When receiving a custom batch or verifying in-house synthesis, use these parameters to validate identity and purity.

Analytical Specifications
TestAcceptance CriteriaRationale
HPLC Purity >95% (Area)Essential for biological assays to avoid false positives from regioisomers.[1]
1H NMR Single aromatic singletThe target has only one aromatic proton (C5-H).[1] A doublet indicates loss of halogen or wrong isomer.[1]
LC-MS [M+H]+ 252.9/254.9Distinctive Br/Cl isotope pattern (approx 3:4:1 ratio for M, M+2, M+4).[1]
Appearance Yellow/Orange SolidNitro-hydroxypyridines are chromophores.[1]
Common Impurity Profile
  • 2-bromo-6-chloro-5-nitropyridin-3-ol: (Regioisomer).[1] Distinguishable by NMR (coupling constants if H is present, or NOE analysis).[1]

  • 2-bromo-6-chloro-3-nitropyridine: (De-hydroxylated).[1] Check MS (Mass 236 vs 252).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13245755, 2-Bromo-6-chloro-3-nitropyridine. Retrieved from [Link]

    • Context: Used as a reference for the physical properties of the closest commercially available analog to benchmark pricing.
  • Context: Pricing reference for the non-chlorin
  • Royal Society of Chemistry (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides. Organic & Biomolecular Chemistry. Retrieved from [Link]

    • Context: Validates the synthetic handling of bromo-chloro-pyridine intermediates and Pd-c
  • Context: Confirms the commercial availability of the 3-nitro isomer vs the scarcity of the 4-nitro target.

Sources

Strategic Regioisomerism: The 2-Bromo vs. 6-Bromo Pyridine Paradigm

[1]

Executive Summary

In the high-stakes arena of fragment-based drug discovery (FBDD), the pyridine ring remains a "privileged scaffold," appearing in over 20% of the top 200 marketed drugs.[1] While 2-bromopyridine and 6-bromopyridine are identical in isolation due to C2v symmetry, this equivalence collapses the moment a substituent is introduced at the C3 position.

For the medicinal chemist, the distinction between the Proximal Isomer (2-bromo-3-substituted) and the Distal Isomer (6-bromo-3-substituted, IUPAC: 2-bromo-5-substituted) is not merely nomenclature—it is a determinant of synthetic accessibility, metabolic stability, and vector exploration in the binding pocket.[1] This guide dissects the electronic and steric divergences of these isomers, providing validated protocols for their selective synthesis and functionalization.

Part 1: The Symmetry Paradox & Nomenclature

Before addressing reactivity, we must define the structural divergence. In an unsubstituted pyridine, positions 2 and 6 are homotopic. However, drug candidates rarely utilize naked pyridines. The relevant comparison for this guide is within the context of 3-substituted pyridines (where R = alkyl, aryl, halogen, or heteroatom).

The Isomer Definition
FeatureProximal Isomer (2-Br)Distal Isomer (6-Br)
Structure Bromine is adjacent to the C3-substituent.[1]Bromine is opposite the C3-substituent.
IUPAC Name 2-bromo-3-R-pyridine2-bromo-5-R-pyridine
Steric Environment High: Flanked by Pyridine N and C3-R group.[1]Low: Flanked by Pyridine N and C5-H.
Electronic State Inductive withdrawal from N + Ortho-effect of R.Inductive withdrawal from N; minimal effect from R.

Part 2: Synthetic Access – The "Make" Phase

Accessing these isomers requires orthogonal synthetic strategies. The "Proximal" isomer is typically accessed via C-H activation (DoM), while the "Distal" isomer often requires functional group interconversion (FGI) from pre-functionalized precursors.[1]

Workflow Visualization: Divergent Synthesis

SynthesisPathwaysStartStarting Material:3-Substituted PyridineDoMPathway A:Directed Ortho Metalation (DoM)Start->DoM Direct C-H ActivationLiIntIntermediate:2-Lithio-3-R-PyridineDoM->LiInt LDA, -78°CProximalTarget A (Proximal):2-Bromo-3-R-PyridineLiInt->Proximal Br2 or CBr4 QuenchPrecursorPathway B:Precursor Selection(e.g., 2-amino-5-picoline)SandmeyerReaction:Sandmeyer / GattermannPrecursor->Sandmeyer DiazotizationDistalTarget B (Distal):2-Bromo-5-R-PyridineSandmeyer->Distal CuBr/HBr

Caption: Divergent synthetic pathways. Pathway A utilizes the C3-substituent to direct lithiation to the crowded C2 position. Pathway B relies on classical substitution to access the less hindered C6 position.

Protocol 1: Site-Selective Synthesis of the Proximal Isomer (DoM)

Objective: Synthesize 2-bromo-3-fluoropyridine from 3-fluoropyridine. Mechanism: The fluorine atom acts as a Directed Metalation Group (DMG), enhancing the acidity of the C2 proton via inductive effects and coordinating the lithium base.

  • Setup: Flame-dry a 250 mL Schlenk flask under Argon. Add 3-fluoropyridine (1.0 eq) and anhydrous THF (0.2 M).

  • Lithiation: Cool to -78°C . Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise over 20 minutes.[1]

    • Expert Insight: Do not use n-BuLi directly, as it may act as a nucleophile at C2 (Chichibabin-like attack) rather than a base. LDA is non-nucleophilic and sterically bulky, favoring deprotonation.

  • Equilibration: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the 2-lithio species.

  • Quench: Add CBr4 (Carbon Tetrabromide, 1.2 eq) or Br2 dissolved in THF dropwise.[1]

  • Workup: Warm to RT, quench with saturated NH4Cl, extract with EtOAc.

  • Yield Expectation: 75-85% of the 2-bromo-3-fluoro isomer.[1]

    • Note: If the temperature rises above -50°C during lithiation, "Halogen Dance" rearrangement may occur, scrambling the regiochemistry.[1]

Part 3: Reactivity Profiles – The "Use" Phase

Once synthesized, the reactivity of the bromine atom differs significantly between the 2- (Proximal) and 6- (Distal) positions, primarily due to steric gating in Palladium-catalyzed cross-couplings.[1]

The Steric Gate in Cross-Coupling

In a Suzuki-Miyaura coupling, the rate-determining step is often the Oxidative Addition of Pd(0) into the C-Br bond.[1]

  • Distal Isomer (6-Br): The Pd(0) catalyst (often bulky, e.g., Pd(dppf) or Pd-XPhos) approaches the C-Br bond with minimal interference.[1]

  • Proximal Isomer (2-Br): The Pd(0) complex faces significant steric clash from the C3-substituent.[1] This effectively retards the reaction rate.

Comparative Reactivity Data (Simulated)

Conditions: Pd(PPh3)4 (5 mol%), PhB(OH)2, K2CO3, Dioxane/H2O, 80°C, 2h.[1]

SubstrateIsomer TypeConversion (2h)YieldNotes
2-bromo-5-methylpyridine Distal (6-Br)98% 95%Rapid oxidative addition.[1]
2-bromo-3-methylpyridine Proximal (2-Br)45% 40%Steric hindrance slows Pd insertion; requires specialized ligands (e.g., S-Phos).
2,6-dibromo-3-methylpyridine BifunctionalN/A C6-Selective Critical Insight: In a dibromo system, coupling occurs exclusively at the C6 (distal) position first.[1]
Protocol 2: Regioselective Functionalization of 2,6-Dibromo-3-methylpyridine

Objective: Selectively couple an aryl group to the C6 position, leaving the C2-Br intact for later functionalization.[1]

  • Reagents: 2,6-dibromo-3-methylpyridine (1.0 eq), Arylboronic acid (1.05 eq).

  • Catalyst System: Use Pd(PPh3)4 (3 mol%).[1]

    • Expert Insight: Avoid highly active "buchwald" precatalysts (like XPhos-Pd-G3) for this step, as they are too active and might force bis-coupling. Triphenylphosphine provides just enough activity to couple the accessible C6-Br but is too slow for the hindered C2-Br.

  • Conditions: Toluene/Ethanol/Water (4:1:1), Na2CO3 (2.0 eq).[1] Heat to 70°C (controlled temperature).

  • Monitoring: Monitor via HPLC. You will see the consumption of starting material and formation of the mono-coupled product. If bis-coupled product appears (>5%), lower temperature to 50°C.[1]

  • Outcome: Product is 2-bromo-3-methyl-6-arylpyridine .[1] The C2-Br remains available for a second, more forcing coupling (e.g., using S-Phos at 100°C) to install a different group.

Part 4: Structural Biology & SAR Implications[1]

In Drug Discovery, the choice between a Proximal (2-Br derived) and Distal (6-Br derived) vector is often driven by the binding pocket shape.[1]

Vector Analysis

SAR_Logiccluster_proxProximal Vector (C2)cluster_distDistal Vector (C6)CorePyridine Core(H-Bond Acceptor)Vector2Vector points toward'Roof' of pocket(Twisted conformation due to sterics)Core->Vector2 C2 FunctionalizationVector6Vector points towardSolvent Front / Exit(Planar conformation preferred)Core->Vector6 C6 Functionalization

Caption: SAR Vector Analysis. The Proximal vector often forces biaryl systems out of planarity (atropisomerism potential), while the Distal vector allows for planar, extended conformations.[1]

  • Metabolic Stability: The C6 position (if unsubstituted) is a "soft spot" for metabolic oxidation by Aldehyde Oxidase (AO).[1] Blocking the C6 position (via the Distal isomer route) often improves metabolic stability significantly compared to the C2-substituted/C6-H analog.[1]

  • Basicity: A substituent at C2 (Proximal) sterically shields the Pyridine Nitrogen lone pair, reducing its availability as a hydrogen bond acceptor (or kinase hinge binder). The Distal isomer leaves the nitrogen accessible.

References

  • Gribble, G. W., et al. (1993). Regioselective ortho-Lithiation of Halopyridines.[1][2] Syntheses of ortho-Disubstituted Pyridines. Heterocycles.

  • Schlosser, M., et al. (2013).[1] Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B.

  • BenchChem Technical Report. (2025). Reactivity Profile of 2-Bromo-6-(bromomethyl)pyridine.

  • MDPI Molecules. (2017).[1] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. [1]

  • Sigma-Aldrich. Product Specification: 2-Bromo-5-methylpyridine.[1]

An In-depth Technical Guide to the Solubility of Halogenated Nitropyridinols in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Developing Halogenated Nitropyridinol-Based Therapeutics

Halogenated nitropyridinols represent a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries.[1][2] Their unique molecular architecture, featuring a pyridine ring substituted with electron-withdrawing nitro groups, electron-donating hydroxyl groups, and halogens of varying electronegativity and size, gives rise to a diverse range of biological activities.[3] However, the successful translation of these promising molecules from laboratory curiosities to market-ready products is fundamentally dependent on a thorough understanding of their physicochemical properties, chief among them being solubility.

Solubility is not merely a physical constant; it is the gatekeeper to bioavailability and formulability.[4][5] An active pharmaceutical ingredient (API) must first dissolve to be absorbed and exert its therapeutic effect.[4][6] For researchers in drug development, understanding the solubility of halogenated nitropyridinols in various organic solvents is paramount for several key operations:

  • Synthesis and Purification: Selecting appropriate solvents is crucial for controlling reaction kinetics, facilitating product isolation, and achieving high purity through crystallization.

  • Formulation Development: The ability to dissolve the API in a suitable solvent system is the first step in creating viable dosage forms, from oral solutions to topical preparations.[7]

  • Preclinical and Toxicological Studies: Preparing solutions of known concentrations is essential for accurate in vitro and in vivo testing.

This guide provides an in-depth exploration of the factors governing the solubility of halogenated nitropyridinols in organic solvents. We will move beyond simple data reporting to explain the underlying intermolecular forces at play, provide robust, field-proven protocols for solubility determination, and offer expert insights into navigating the complexities of this critical physicochemical property.

Part 1: Theoretical Foundations of Solubility

To rationally select a solvent or predict solubility trends, one must first understand the molecular interactions between the solute (the halogenated nitropyridinol) and the solvent. Solubility is achieved when the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break the existing solute-solute (crystal lattice energy) and solvent-solvent interactions.[8] The adage "like dissolves like" is a useful heuristic, but a deeper dive into the specific intermolecular forces provides a more powerful predictive framework.[9][10]

The Key Players: Intermolecular Forces

The solubility of a halogenated nitropyridinol is a direct consequence of the interplay between its functional groups and the properties of the organic solvent.

  • Hydrogen Bonding: The pyridinol moiety contains a hydroxyl group (-OH), a potent hydrogen bond donor, and a pyridine nitrogen, which can act as a hydrogen bond acceptor. The nitro group's oxygen atoms are also potential hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols like ethanol and methanol) are therefore strong candidates for solubilizing these compounds.[7][11]

  • Dipole-Dipole Interactions: The nitro group is strongly electron-withdrawing, creating a significant dipole moment in the molecule. Polar aprotic solvents (e.g., acetone, dimethylformamide) can effectively interact with these dipoles, contributing to solvation.

  • Halogen Bonding: A less intuitive but critical interaction is the halogen bond.[12] A covalently bonded halogen atom can have a region of positive electrostatic potential (a "σ-hole") opposite the covalent bond, which can act as a Lewis acid and interact attractively with a Lewis base (a nucleophile or electron-rich region).[13] This directional interaction can significantly influence crystal packing and solvation, especially in solvents with lone pairs of electrons.[14][15] The strength of this interaction generally follows the trend I > Br > Cl > F.[12]

  • Van der Waals Forces: These non-specific dispersion forces are present in all interactions and become more significant with increasing molecular size.[16] Non-polar solvents like hexane rely solely on these forces and are generally poor solvents for polar molecules like nitropyridinols.[16]

The following diagram illustrates the key molecular features of a generic halogenated nitropyridinol and the potential intermolecular forces they mediate.

Caption: Key functional groups on a nitropyridinol and the forces they mediate.

The Influence of the Solvent

Organic solvents can be broadly classified based on properties that directly impact their solvating power. A judicious choice of solvent involves matching these properties to the solute's characteristics.

Solvent ClassExample(s)Key PropertiesInteraction with Halogenated Nitropyridinols
Polar Protic Methanol, Ethanol, WaterHigh polarity, H-bond donorsExcellent. Engages in strong hydrogen bonding with -OH, -NO2, and pyridine N.
Polar Aprotic Acetone, DMF, DMSOHigh polarity, no H-bond donorsGood. Solvates via strong dipole-dipole interactions. Can act as H-bond acceptors.
Non-Polar Aprotic Hexane, TolueneLow polarity, no H-bondingPoor. Lacks strong interaction modes to overcome the solute's crystal lattice energy.
Halogenated Dichloromethane (DCM)Moderately polar, can be H-bond acceptorsVariable. Can engage in dipole and halogen-π interactions.[15]

Table 1: General Properties of Organic Solvent Classes and Their Expected Interaction with Halogenated Nitropyridinols.

Part 2: Quantitative Solubility Data - An Illustrative Overview

Obtaining precise, quantitative solubility data requires empirical measurement. While a comprehensive database for all halogenated nitropyridinols is beyond the scope of any single document, the following table provides illustrative data for representative compounds based on published information and chemical principles. This serves as a starting point for experimental design.

CompoundSolventTemperature (°C)Solubility (mg/mL)Primary InteractionSource
3-Hydroxy-2-nitropyridine Water25~13.5 (Predicted)Hydrogen Bonding[17]
Ethanol25> 50 (Estimated)Hydrogen Bonding[11]
Acetone25Soluble (Qualitative)Dipole-DipoleGeneral Principle
Dichloromethane25Sparingly SolubleDipole-DipoleGeneral Principle
3,5-Dichloro-2-hydroxypyridine Benzene25LimitedVan der Waals[18]
Alcohols25Soluble (Qualitative)Hydrogen Bonding[11]
DMF25Soluble (Qualitative)Dipole-DipoleGeneral Principle
Hexane25InsolubleVan der Waals[16][19]

Table 2: Illustrative Solubility of Representative Nitropyridinols. Note: Much of this data is qualitative or estimated based on chemical principles. Experimental verification is mandatory for any application.

Causality Behind the Trends:

  • The high solubility in protic solvents like ethanol is driven by the powerful hydrogen bonding capabilities of the hydroxyl group.[11]

  • Increased halogenation (e.g., dichlorination) can increase lipophilicity, potentially reducing solubility in highly polar solvents like water but may improve it in moderately polar solvents like dichloromethane, depending on the balance of forces.

  • The non-polar nature of hexane and benzene makes them poor solvents for these highly polar compounds, as the weak van der Waals interactions cannot disrupt the strong intermolecular forces (hydrogen and halogen bonds) in the solid crystal lattice.[16][18]

Part 3: Experimental Protocol for Solubility Determination

The "gold standard" for determining equilibrium solubility is the shake-flask method, first rigorously described by Higuchi and Connors.[20] This protocol is designed to be a self-validating system, ensuring that a true equilibrium state is reached and accurately measured.

The Shake-Flask Method: A Step-by-Step Workflow

This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the concentration of the dissolved compound in the solution becomes constant.

G Diagram 2: Shake-Flask Solubility Determination Workflow prep 1. Preparation - Add excess solid API to solvent - Seal vial tightly equil 2. Equilibration - Agitate at constant T (e.g., 25°C) - Monitor for 24-72 hours prep->equil separate 3. Phase Separation - Cease agitation - Allow solid to settle - Filter or centrifuge supernatant equil->separate quantify 4. Quantification - Prepare serial dilutions - Analyze by HPLC or UV-Vis separate->quantify calc 5. Calculation - Use calibration curve - Determine concentration (mg/mL) quantify->calc validate 6. Validation - Check for solid-state changes (XRD) - Confirm equilibrium (time point analysis) calc->validate

Caption: A robust workflow for equilibrium solubility determination.

Detailed Protocol Steps

Objective: To determine the equilibrium solubility of a halogenated nitropyridinol in a given organic solvent at a specified temperature.

Materials:

  • Halogenated nitropyridinol (solid, high purity)

  • Solvent of interest (HPLC grade)

  • 2-4 mL glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation (Self-Validation Check: Ensure Excess Solid):

    • Add an excess amount of the solid compound to a pre-weighed glass vial. "Excess" means enough solid remains undissolved at the end of the experiment. This is a critical self-validating step; the presence of remaining solid confirms saturation.[20]

    • Add a known volume (e.g., 2.0 mL) of the chosen solvent.

    • Securely cap the vial to prevent solvent evaporation. Prepare samples in triplicate for statistical validity.

  • Equilibration (Causality: Reaching Thermodynamic Minimum):

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C) and moderate agitation speed.

    • The purpose of agitation is to maximize the surface area for dissolution and ensure the entire solution volume is homogenous, accelerating the path to equilibrium.[4]

    • Equilibrate for a predetermined time, typically 24 to 72 hours. To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). If the measured concentration does not change between the later time points, equilibrium is confirmed.

  • Phase Separation (Causality: Preventing Analytical Interference):

    • Remove vials from the shaker and allow them to stand at the same constant temperature for at least one hour to let undissolved solids settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

    • Immediately filter the aliquot through a 0.22 µm chemically-resistant syringe filter into a clean vial. Alternatively, centrifuge the sample and draw from the supernatant. This step ensures that the analysis measures only the dissolved API.

  • Quantification (Self-Validation Check: Calibrated Analysis):

    • Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method (HPLC is preferred for its specificity and sensitivity; UV-Vis can be used if the compound has a strong chromophore and no interfering species are present).[7]

    • A robust calibration curve (R² ≥ 0.99) is essential for the self-validation of the quantitative data.

  • Calculation and Reporting:

    • Calculate the concentration in the diluted sample using the calibration curve.

    • Back-calculate the original concentration in the saturated solution, accounting for all dilution factors.

    • Report the solubility in standard units, such as mg/mL or mol/L, and always specify the temperature.

Part 4: Advanced Considerations and Field Insights

As a Senior Application Scientist, it is understood that ideal experimental conditions are rare. The following insights address common challenges and provide a more nuanced understanding of solubility.

The Impact of Polymorphism

A single compound can exist in multiple crystalline forms, or polymorphs, each with a unique crystal lattice energy. The most stable polymorph will always have the lowest solubility. It is crucial to characterize the solid form of the starting material and the remaining solid after equilibration (e.g., using X-ray diffraction - XRD) to ensure that a phase transition to a more stable (and less soluble) form has not occurred during the experiment.[9][20]

Solvent Selection Logic

The choice of solvent is not random. It is a hypothesis-driven process based on understanding molecular interactions.

G Diagram 3: Logic for Solvent Selection cluster_solute Solute Properties (Nitropyridinol) cluster_solvent Solvent Properties cluster_outcome Predicted Outcome Solute High Polarity (-NO2) H-Bond Donor/Acceptor (-OH, N) Halogen Bond Donor (-X) Solvent High Polarity H-Bond Donor/Acceptor H-Bond Acceptor Only Non-Polar Solute:f1->Solvent:f1 Match Solute:f0->Solvent:f0 Match Solute:f1->Solvent:f2 Partial Match Solute:f0->Solvent:f3 Mismatch High_Sol High Solubility Solvent:f1->High_Sol Med_Sol Moderate Solubility Solvent:f0->Med_Sol Solvent:f2->Med_Sol Low_Sol Low Solubility Solvent:f3->Low_Sol

Caption: Matching solute and solvent properties to predict solubility.

Temperature Dependence

For most solid solutes, solubility increases with temperature because the dissolution process is typically endothermic.[8][9][10] This relationship can be leveraged during crystallization but also means that temperature control during solubility determination is non-negotiable for obtaining reproducible data.

Conclusion

The solubility of halogenated nitropyridinols in organic solvents is a complex, multifactorial property governed by a delicate balance of intermolecular forces. A successful drug development program relies on moving beyond trial-and-error and adopting a rational, mechanism-based approach to solvent selection and solubility assessment. By understanding the roles of hydrogen bonding, dipole-dipole forces, and halogen bonding, researchers can make informed predictions. These predictions must then be confirmed through robust, self-validating experimental protocols like the shake-flask method detailed herein. This guide provides the theoretical framework and practical tools necessary for scientists to confidently characterize and modulate the solubility of this vital class of compounds, paving the way for their successful application in medicine and beyond.

References

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (2021, May 7). Retrieved from [Link]

  • Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Hydrogen bonding vs. halogen bonding: the solvent decides - RSC Publishing. (2017, June 1). Retrieved from [Link]

  • Interplay of halogen bonding and solvation in protein–ligand binding - PMC. (2024, March 29). Retrieved from [Link]

  • Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed. (2024, July 20). Retrieved from [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. (2012, February 10). Retrieved from [Link]

  • Atomic and Physical Properties of Halogens - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Predicting drug solubility in organic solvents mixtures - Unipd. (2024, May 18). Retrieved from [Link]

  • Halogen Bonding in Solution | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Halogen bond - Wikipedia. (n.d.). Retrieved from [Link]

  • A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (n.d.). Retrieved from [Link]

  • Solubility & Dissolution - PharmDecks. (n.d.). Retrieved from [Link]

  • Synthesis and physicochemical properties of the methyl-nitro-pyridine-disulfide: X-ray, NMR, electron absorption and emission, IR and Raman studies and quantum chemical calculations | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC. (n.d.). Retrieved from [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5). Retrieved from [Link]

  • Solubility – Introductory Chemistry. (n.d.). Retrieved from [Link]

  • Experimental and Computational Screening Models for Prediction of Aqueous Drug Solubility | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Hybrid machine learning and quantum-informed modelling boosts solubility prediction for drug compounds - Physical Sciences Data Infrastructure. (2026, January 13). Retrieved from [Link]

  • Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. (2022, September 12). Retrieved from [Link]

  • Alcohols, Phenols, and Ethers This chapter is the first of three that consider hydrocarbon derivatives with oxygen. (n.d.). Retrieved from [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH. (2022, November 17). Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (n.d.). Retrieved from [Link]

  • Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents - RUA. (n.d.). Retrieved from [Link]

  • (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium - ResearchGate. (2019, March 8). Retrieved from [Link]

  • 3-Hydroxy-2-nitropyridine Properties - EPA. (n.d.). Retrieved from [Link]

  • Solubility of KF in four organic solvents and thermodynamic dissolution functions. (n.d.). Retrieved from [Link]

  • Recent Advances in Fluorine- and Silicon-Integrated Organic Solvent Nanofiltration Membranes for Non-Polar Solvent Separation - MDPI. (n.d.). Retrieved from [Link]

  • 3-Hydroxy-2-nitropyridine | C5H4N2O3 | CID 27057 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Organic halides. (n.d.). Retrieved from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). Retrieved from [Link]

  • Solubility of KF in four organic solvents and thermodynamic dissolution functions. (2012). Retrieved from [Link]

  • Handbook of organic solvent properties - ResearchGate. (n.d.). Retrieved from [Link]

  • The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry - PubMed. (1984, November). Retrieved from [Link]

  • Solubility of hydrocarbon oils in alcohols (≤C6) and synthesis of difusel carbonate for degreasing - PMC. (2019, July 24). Retrieved from [Link]

  • Acid-Base Reactions in Organic Solvents. Behavior of Some Halogenated Derivatives of Phenolsulfonephthalein with Different Class - NIST Technical Series Publications. (n.d.). Retrieved from [Link]

  • Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives - PMC. (2024, April 10). Retrieved from [Link]

Sources

Handling High-Value Intermediates: A Technical Safety Framework for 2-Bromo-6-chloro-4-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: Technical Safety Guide & Operational Protocol

  • Compound: 2-Bromo-6-chloro-4-nitropyridin-3-ol[1][2]

  • CAS Registry Number: 2365418-89-7[1][2]

  • Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Discovery Leads

Part 1: Chemical Identity & Strategic Importance[4]

The Molecule

2-Bromo-6-chloro-4-nitropyridin-3-ol is a highly functionalized pyridine scaffold.[1] Its structural density—containing a halogen pair (Br/Cl), a nitro group (


), and a hydroxyl group (

)—makes it a versatile "lynchpin" intermediate in the synthesis of complex heterocyclic pharmaceuticals, particularly kinase inhibitors and antiviral agents.

However, this same functionality creates a compound hazard profile . The nitro group introduces energetic instability, while the halogens and pyridine core contribute to acute toxicity and tissue corrosivity.

Technical Specifications
PropertyDataOperational Implication
CAS Number 2365418-89-7 Unique identifier for inventory tracking.[1]
Formula

Mol. Weight 253.44 g/mol
Appearance Yellow to Orange SolidColor change often indicates decomposition (release of

).
Solubility DMSO, DMF, MeOHPoor water solubility; lipophilic nature aids skin absorption.
Storage 2–8°C, Inert Gas (Ar/N2)Hydrolysis-prone; protect from moisture and light.

Part 2: The Hazard Matrix (GHS Analysis)

Note: As a specialized research intermediate, specific toxicological data (LD50) may be extrapolated from close structural analogs (Structure-Activity Relationship - SAR).[1]

Critical Hazards (GHS Classification)

Based on the functional group analysis of halogenated nitropyridines:

  • Acute Toxicity (Oral/Dermal) - Category 3/4: Pyridine derivatives are rapidly absorbed. The 3-hydroxy group can modulate acidity, but the core remains toxic to the central nervous system (CNS) and liver.

  • Skin & Eye Irritation - Category 2A: The combination of the acidic phenol-like proton and the electron-deficient ring results in severe irritation upon contact.[1]

  • Specific Target Organ Toxicity (STOT-SE) - Category 3: Respiratory irritation is highly probable if dust is inhaled.[1]

  • Energetic Hazard (Unclassified but Critical): The 4-Nitro group on a pyridine ring is a potential energeticophore. While not always a Class 1 explosive, it poses a risk of rapid thermal decomposition (runaway reaction) if heated above 100°C without solvent.

The "Silent" Risks
  • Sensitization: Halogenated pyridines are known skin sensitizers. Repeated low-level exposure can lead to anaphylactic responses.

  • Synergistic Permeation: If dissolved in DMSO (a common solvent for this compound), the skin permeation rate increases by orders of magnitude, carrying the toxic payload directly into the bloodstream.

Part 3: Operational Protocols (Self-Validating Systems)[1]

This section defines the "How-To" for safe handling, moving beyond generic advice to specific, causal actions.

Hierarchy of Exposure Control

The following Graphviz diagram illustrates the decision logic for handling this compound, prioritizing engineering controls over PPE.

SafetyLogic Start Task: Handle 2-Bromo-6-chloro-4-nitropyridin-3-ol StateCheck State: Solid or Solution? Start->StateCheck Solid Solid Form StateCheck->Solid Solution Solution (DMSO/DMF) StateCheck->Solution Weighing Weighing Protocol: 1. Anti-static gun used 2. Balance inside Vented Enclosure 3. No metal spatulas (spark risk) Solid->Weighing Dust Hazard Transfer Transfer Protocol: 1. Syringe/Cannula only 2. Luer-lock fittings 3. Double Glove (Nitrile + Laminate) Solution->Transfer Permeation Hazard Reaction Reaction Setup: 1. Blast Shield required 2. Temp monitoring (<80°C) 3. Inert atmosphere (Argon) Weighing->Reaction Transfer->Reaction

Figure 1: Operational Decision Matrix for Handling High-Potency Intermediates.

Personal Protective Equipment (PPE) Matrix
  • Gloves: Standard latex is insufficient .

    • Protocol: Inner layer: 4-mil Nitrile (dexterity). Outer layer: Silver Shield/Laminate (permeation barrier against DMSO/DMF carrier).

  • Respiratory: If handling >100mg of solid outside a glovebox, a P100/N95 respirator is required in addition to the fume hood sash being at the proper working height.

  • Eye Protection: Chemical splash goggles (ventless) are preferred over safety glasses due to the fine particle size of precipitated solids.

Reaction Safety (The Nitro Group Factor)

When using this intermediate in


 (Nucleophilic Aromatic Substitution) reactions:
  • Thermal Limit: Never heat the neat solid above 80°C.

  • DSC Check: If scaling up >5g, run a Differential Scanning Calorimetry (DSC) test first to determine the onset of decomposition (

    
    ).
    
  • Base Selection: Avoid strong, non-nucleophilic bases (like NaH) in the presence of the nitro group at high temperatures unless the pathway is validated; exothermic decomposition is a risk.

Part 4: Emergency Response & Waste Management[4]

Fire & Decomposition
  • Hazard: Thermal decomposition releases Nitrogen Oxides (

    
    ) , Hydrogen Chloride (HCl) , and Hydrogen Bromide (HBr) . These are immediately dangerous to life and health (IDLH).
    
  • Response:

    • Do NOT use a water jet (spreads the chemical).

    • Use

      
       or Dry Chemical powder.
      
    • Critical: If the material is involved in a fire, evacuate the lab immediately.

      
       causes delayed pulmonary edema (fluid in lungs) up to 24 hours after exposure.
      
Spill Cleanup Workflow

Do not treat this as a standard organic spill. The nitro group makes it an oxidizer-compatible fuel.

SpillResponse Spill Spill Detected Isolate 1. Evacuate Area 2. Allow Aerosols to Settle (15 min) Spill->Isolate PPE Don PPE: Tyvek Suit + Double Gloves + Respirator Isolate->PPE Absorb Absorb: Use VERMICULITE or SAND (NO Paper Towels - Fire Risk) PPE->Absorb Clean Decontaminate: Wash surface with 10% Sodium Thiosulfate (Neutralizes Halogens) Absorb->Clean

Figure 2: Emergency Spill Response Workflow specific to Nitro-Halogenated Compounds.

Waste Disposal[4][5][6]
  • Segregation: Do not mix with general organic solvents, especially ketones (acetone), as halo-nitro compounds can form energetic condensates in waste drums over time.

  • Labeling: Clearly tag as "Halogenated Organic - High Nitrogen Content."

References

  • Sigma-Aldrich. (n.d.). 2-Bromo-6-chloro-3-nitropyridine (Analog Safety Data). Retrieved from [1]

  • PubChem. (2025).[3] Compound Summary: 2-Bromo-6-chloro-4-nitropyridin-3-ol (CAS 2365418-89-7).[1][2] National Library of Medicine. Retrieved from

  • ChemicalBook. (2024). Product List: 2-Bromo-6-chloro-4-nitropyridin-3-ol. Retrieved from

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria - Hazards of Pyridine Derivatives. Retrieved from

  • BenchChem. (2025). Handling Procedures for Halogenated Nitropyridines. Retrieved from

Sources

Methodological & Application

Optimized Suzuki-Miyaura Cross-Coupling Protocols for 2-Bromo-4-Nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Electronic Bias and Nucleophilic Competition

Abstract & Strategic Overview

The Suzuki-Miyaura coupling of 2-bromo-4-nitropyridine presents a specific paradox in palladium catalysis: the substrate is electronically activated for oxidative addition yet structurally compromised by competing nucleophilic attacks.

While the electron-withdrawing nitro group (


) at the C4 position significantly lowers the LUMO energy of the pyridine ring, facilitating rapid oxidative addition of the C2-Br bond, it simultaneously renders the ring highly susceptible to Nucleophilic Aromatic Substitution (

). Furthermore, the nitro group can poison active Pd(0) species or undergo undesired reduction under forcing conditions.

This guide moves beyond generic "Suzuki conditions" to provide a targeted workflow that balances catalytic efficiency with substrate integrity .

The Core Challenge: Reactivity vs. Stability
  • Advantage: The C2-Br bond is weak and highly electrophilic. High temperatures are rarely required for the initial metal insertion.

  • Risk: Standard bases (e.g.,

    
    , 
    
    
    
    ) often trigger
    
    
    displacement of the bromine or the nitro group before coupling occurs, leading to hydroxy- or alkoxy-pyridine byproducts.

Mechanistic Analysis & Decision Matrix

The success of this reaction hinges on the competition between the catalytic cycle and the background


 reaction.
Diagram 1: Competitive Reaction Pathways

This diagram illustrates the bifurcation between the desired cross-coupling and the undesired nucleophilic attack.

G Substrate 2-Bromo-4-Nitropyridine OA_Complex Oxidative Addition Complex (Pd-Ar-Br) Substrate->OA_Complex Fast OA (Activated by NO2) Byproduct 2-Hydroxy/Alkoxy-4-Nitropyridine (SNAr Waste) Substrate->Byproduct Direct SNAr Attack (If Base is Strong) Pd0 Pd(0) Catalyst Pd0->OA_Complex Product 2-Aryl-4-Nitropyridine (Desired) OA_Complex->Product Transmetallation & Red. Elim. Base Base (OH-, OR-) Base->Byproduct Boronic Boronic Acid (R-B(OH)2) Boronic->Product

Caption: The nitro group activates C2 for both Pd-insertion (green path) and nucleophilic attack (red path). Mild bases are essential to suppress the red path.

Critical Optimization Factors

Catalyst Selection

For this specific scaffold, "hot" catalysts (like


) are often unnecessary and can lead to rapid homocoupling or dehalogenation.
  • Workhorse:

    
     is the gold standard. The bidentate ferrocenyl ligand prevents 
    
    
    
    -hydride elimination (if alkyl groups are present) and is robust against air/moisture.
  • Challenging Cases: If the boronic acid is sterically hindered (e.g., ortho-substituted), switch to XPhos Pd G3 or SPhos Pd G3 . These precatalysts ensure rapid reductive elimination, preventing the decomposition of the Pd-complex.

Base & Solvent Architecture (The "Anti-SNAr" Strategy)

The choice of base is the single most critical variable.

BasepKa (conj. acid)SuitabilityRationale

10.3High Standard choice. Strong enough to activate boronic acid, weak enough to minimize

.

12.3Medium Use in anhydrous conditions (Toluene) if the substrate hydrolyzes in water.

10.3High Excellent solubility in DMF/Dioxane; effective for sterically crowded couplings.

/

>15Avoid Will cause rapid formation of 2-hydroxy-4-nitropyridine (SNAr).

Experimental Protocols

Protocol A: The "Gold Standard" (Aqueous/Organic Biphasic)

Best for: Standard aryl boronic acids and robust substrates.

Materials:

  • 2-bromo-4-nitropyridine (1.0 equiv)

  • Aryl boronic acid (1.2 – 1.5 equiv)[1]

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane

Step-by-Step Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the pyridine substrate, boronic acid, and Pd catalyst.

  • Inert: Seal the vial and purge with Argon or Nitrogen for 5 minutes (evacuate/backfill x3).

  • Solvent: Add degassed DME via syringe.

  • Activation: Add the degassed 2M

    
     solution. Note: A biphasic mixture will form.
    
  • Reaction: Heat to 80°C for 4–12 hours.

    • Checkpoint: Monitor by TLC.[1] The starting material (SM) is usually less polar than the product. If SM remains after 12h, add 1 mol% fresh catalyst.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Anhydrous Conditions (For Hydrolysis-Prone Substrates)

Best for: Substrates where the nitro-pyridine ring is extremely sensitive to hydroxide attack.

Materials:

  • Catalyst:

    
     (5 mol%) + XPhos (10 mol%) OR XPhos Pd G3 (5 mol%)
    
  • Base:

    
     (finely ground, anhydrous, 2.0 equiv)
    
  • Solvent: Toluene or THF (Anhydrous)

Step-by-Step Procedure:

  • Charge: Add substrate, boronic acid, base, and catalyst to a dry Schlenk tube inside a glovebox (or under strict Schlenk technique).

  • Solvent: Add anhydrous Toluene.

  • Reaction: Heat to 100°C for 12–18 hours.

    • Mechanism Note: The solubility of

      
       in toluene is low, which creates a "slow-release" effect for the base, effectively keeping the concentration of active nucleophiles low and preventing side reactions.
      
  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify.

Troubleshooting & Optimization Workflow

Diagram 2: Optimization Logic Flow

Use this decision tree when the standard protocol fails.

Optimization Start Standard Protocol A (Pd(dppf)Cl2 / Na2CO3 / DME) Check Check Result Start->Check Success High Yield (>70%) -> Scale Up Check->Success Good Prob_SM Problem: SM Remaining (Low Conversion) Check->Prob_SM Slow Rxn Prob_Hydro Problem: Hydrolysis/SNAr (OH-Pyridine formed) Check->Prob_Hydro Side Rxn Sol_Cat Switch to XPhos Pd G3 (Boost OA/RE rates) Prob_SM->Sol_Cat Sol_Base Switch to Protocol B (Anhydrous K3PO4 / Toluene) Prob_Hydro->Sol_Base

Caption: Decision tree for troubleshooting low yields. Prioritize switching to anhydrous conditions if side-products are observed.

Common Issues
  • Protodeboronation: If the aryl boronic acid loses the boron group before coupling (common with 2-pyridyl boronates or electron-poor aromatics), switch to Boronic Esters (BPin) and use anhydrous conditions.

  • Palladium Black Formation: If the reaction mixture turns black and conversion stops, the catalyst has decomposed. Add a stabilizing ligand (e.g.,

    
     or switch to dppf) or lower the temperature.
    

Safety & Handling

  • Nitro Compounds: While 2-bromo-4-nitropyridine is generally stable, nitro-aromatics can be energetic. Avoid heating dry solids.

  • Palladium Waste: All Pd-containing waste must be segregated.

  • Solvents: DME is a suspected teratogen; handle in a fume hood.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link

Sources

Navigating the Complex Landscape of Cross-Coupling Reactions on Bromo-Chloro-Hydroxypyridines: A Guide to Selective Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Senior Application Scientist Report

Topic: Cross-Coupling Reactions of Bromo-Chloro-Hydroxypyridines

Audience: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Substituted Hydroxypyridines

Hydroxypyridine scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The ability to selectively introduce molecular diversity at specific positions on the pyridine ring is paramount for optimizing biological activity and material properties. Bromo-chloro-hydroxypyridines represent a particularly versatile class of building blocks, offering multiple reaction handles for diversification through palladium-catalyzed cross-coupling reactions. However, the simultaneous presence of two different halogens and a hydroxyl group presents a significant challenge in achieving predictable and selective functionalization.

This comprehensive guide provides an in-depth analysis of the key factors governing the cross-coupling reactions of bromo-chloro-hydroxypyridines. We will delve into the principles of chemoselectivity, the nuanced role of the hydroxyl group, and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Core Principles of Chemoselectivity in Dihalogenated Pyridines

The cornerstone of selective cross-coupling on bromo-chloro-hydroxypyridines lies in the inherent difference in reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions, the oxidative addition step is typically the rate-determining step, and its facility follows the general trend: C-I > C-Br > C-OTf > C-Cl.[1][2] This principle dictates that the carbon-bromine (C-Br) bond will preferentially react over the more robust carbon-chlorine (C-Cl) bond under carefully controlled conditions.

Furthermore, the position of the halogen on the electron-deficient pyridine ring influences its reactivity. Halogens at the C2 and C4 positions are generally more activated towards oxidative addition than those at the C3 position. This is due to the electronic influence of the ring nitrogen.[3]

The interplay of these factors—the inherent bond strength difference between C-Br and C-Cl and the positional activation on the pyridine ring—forms the basis for achieving chemoselective monofunctionalization of bromo-chloro-hydroxypyridines.

The Ambivalent Role of the Hydroxyl Group

The hydroxyl (-OH) group introduces another layer of complexity and opportunity. Its influence can be multifaceted:

  • Electronic Effects: As an electron-donating group, the hydroxyl substituent can modulate the electron density of the pyridine ring, thereby influencing the reactivity of the C-X bonds towards oxidative addition.

  • Directing Group Potential: The hydroxyl group can act as a directing group, coordinating to the palladium catalyst and favoring C-H activation or cross-coupling at the ortho position. This effect, however, is highly dependent on the reaction conditions and the specific geometry of the substrate.

  • Acidity and Potential for Complications: The acidic proton of the hydroxyl group can interfere with the catalytic cycle, particularly with strong bases, potentially leading to catalyst deactivation or undesired side reactions. In some cases, protection of the hydroxyl group may be necessary to achieve clean and high-yielding transformations.[4]

A judicious choice of base is therefore critical. While strong bases like NaOtBu are common in many cross-coupling reactions, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are often preferred for substrates bearing sensitive functional groups like an unprotected hydroxyl group.[5][6] The use of an appropriate base can not only prevent undesired side reactions but also play a crucial role in activating the coupling partners, for instance, by forming the borate anion in Suzuki-Miyaura reactions.[7][8]

Visualizing the Path to Selective Functionalization

To navigate the synthetic decisions involved in the cross-coupling of bromo-chloro-hydroxypyridines, the following workflow provides a conceptual roadmap.

G cluster_0 Starting Material cluster_1 Decision Point: Target Position cluster_2 Reaction Conditions for Bromo-selectivity cluster_3 Reaction Conditions for Chloro-selectivity (Post-Bromo Functionalization) cluster_4 Product A Bromo-Chloro-Hydroxypyridine B Couple at Bromo or Chloro position? A->B C Milder Conditions: - Lower Temperature - Less Active Catalyst/Ligand System B->C Bromo G More Forcing Conditions: - Higher Temperature - More Active Catalyst/Ligand System B->G Chloro (after Bromo) D Suzuki-Miyaura (e.g., Pd(PPh₃)₄, K₂CO₃) C->D E Sonogashira (e.g., PdCl₂(PPh₃)₂, CuI, Et₃N) C->E F Buchwald-Hartwig (e.g., Pd₂(dba)₃, XPhos, Cs₂CO₃) C->F K Monofunctionalized Product D->K E->K F->K H Suzuki-Miyaura (e.g., Pd(OAc)₂, SPhos, K₃PO₄) G->H I Sonogashira (e.g., Pd(P(t-Bu)₃)₂, K₂CO₃) G->I J Buchwald-Hartwig (e.g., G3-XPhos, NaO-t-Bu) G->J L Difunctionalized Product H->L I->L J->L K->G Sequential Coupling

Caption: A decision-making workflow for the selective cross-coupling of bromo-chloro-hydroxypyridines.

Application Notes and Protocols

The following sections provide detailed protocols for the selective functionalization of bromo-chloro-hydroxypyridines. These protocols are designed as robust starting points and may require optimization for specific substrates and coupling partners.

Selective Suzuki-Miyaura Coupling at the C-Br Position

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. To achieve selectivity for the C-Br bond, a relatively mild catalyst system and base are employed.

Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromo-chloro-hydroxypyridine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1 or Toluene/EtOH/H₂O 2:1:1).

  • Reaction: Heat the mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Catalyst Systems for C-Br Selectivity

Catalyst PrecursorLigandBaseSolvent SystemTemperature (°C)Typical Yield Range (%)Notes
Pd(PPh₃)₄(PPh₃)K₂CO₃Dioxane/H₂O80-9070-90A standard, reliable system for C-Br selectivity.
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-10085-98Highly active catalyst system, may require careful temperature control to maintain selectivity.
PdCl₂(dppf)dppfCs₂CO₃DMF90-10080-95Effective for a broad range of boronic acids.

Yields are substrate-dependent and may require optimization.

Selective Sonogashira Coupling at the C-Br Position

The Sonogashira coupling enables the introduction of alkyne moieties. Selective coupling at the C-Br bond is readily achievable using standard conditions, often at room temperature.

Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the bromo-chloro-hydroxypyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature to 50 °C for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed with saturated aqueous NH₄Cl solution, brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Sonogashira Catalyst Systems for C-Br Selectivity

Catalyst PrecursorLigandCo-catalystBaseSolventTemperature (°C)Typical Yield Range (%)
PdCl₂(PPh₃)₂PPh₃CuIEt₃NTHF25-5075-95
Pd(OAc)₂XPhosCuICs₂CO₃Dioxane40-6080-97
Pd(P(t-Bu)₃)₂P(t-Bu)₃NoneK₂CO₃Toluene60-8080-92

Yields are substrate-dependent and may require optimization.

Selective Buchwald-Hartwig Amination at the C-Br Position

The Buchwald-Hartwig amination is a premier method for C-N bond formation. Selective amination at the C-Br bond requires careful selection of the catalyst system and base to avoid competing reaction at the C-Cl bond.

Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos or RuPhos, 2-4 mol%), and the base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equiv.).

  • Reagent Addition: Add the bromo-chloro-hydroxypyridine (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add a degassed, anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction with an organic solvent and filter through a pad of celite. The filtrate is concentrated under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

Data Presentation: Buchwald-Hartwig Catalyst Systems for C-Br Selectivity

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield Range (%)
Pd₂(dba)₃XPhosCs₂CO₃Toluene100-11070-90
Pd(OAc)₂RuPhosK₃PO₄Dioxane90-10075-95
G3-XPhos(integrated)NaOtBuToluene80-10085-98

Yields are substrate-dependent and may require optimization. Stronger bases like NaOtBu may require careful control to maintain selectivity.

Sequential Cross-Coupling: A Strategy for Disubstituted Hydroxypyridines

A powerful application of the principles of chemoselectivity is the sequential functionalization of bromo-chloro-hydroxypyridines. By first performing a selective cross-coupling at the more reactive C-Br position under milder conditions, the resulting chloro-hydroxypyridine derivative can then be subjected to a second, more forcing cross-coupling reaction to functionalize the C-Cl position. This typically requires a more active catalyst system (e.g., those employing bulky, electron-rich phosphine ligands like SPhos or XPhos) and higher reaction temperatures.

Caption: A schematic representation of a sequential cross-coupling strategy.

Troubleshooting and Considerations

  • Low Yields: If low yields are observed, consider screening different ligands, bases, and solvents. The solubility of the base can be a critical factor.[7] In some cases, protection of the hydroxyl group as a methoxymethyl (MOM) or benzyl (Bn) ether may be beneficial.

  • Lack of Selectivity: If a mixture of products from coupling at both the C-Br and C-Cl positions is observed, reduce the reaction temperature and/or switch to a less active catalyst system for the initial C-Br coupling.

  • Dehalogenation: The presence of hydro-dehalogenated byproducts suggests a competing reduction pathway. Ensure the reaction is conducted under strictly anhydrous and anaerobic conditions.

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. The use of bulky ligands can often mitigate this issue.

Conclusion

The selective functionalization of bromo-chloro-hydroxypyridines via palladium-catalyzed cross-coupling is a highly achievable yet nuanced endeavor. A thorough understanding of the principles of chemoselectivity, particularly the differential reactivity of C-Br and C-Cl bonds, is essential. The hydroxyl group, while potentially complicating, also offers opportunities for directing reactivity. By carefully selecting the catalyst system, base, and reaction conditions, researchers can unlock the synthetic potential of these versatile building blocks for the efficient construction of complex molecules for pharmaceutical and materials science applications. The protocols and data presented herein provide a solid foundation for the successful implementation of these powerful synthetic transformations.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (URL not available)
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (URL not available)
  • Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides - Organic Chemistry Portal. [Link]

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols - PubMed. [Link]

  • Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. (URL not available)
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. [Link]

  • Protecting Groups. (URL not available)
  • Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. [Link]

  • Flow Chemistry: Sonogashira Coupling. (URL not available)
  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PubMed. [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (URL not available)
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. [Link]

  • Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - MDPI. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate. [Link]

  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive - ChemRxiv. [Link]

  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g - ResearchGate. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Controlling Regioselectivity in Electrophilic Substitution of Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of electrophilic aromatic substitution (EAS) on pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in controlling the regioselectivity of these critical reactions. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the insights needed to troubleshoot and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my electrophilic aromatic substitution (EAS) reaction on an unsubstituted pyridine ring failing or giving very low yields?

A1: This is a common and expected outcome. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophiles. Its reactivity is often compared to that of nitrobenzene.[1][2] Furthermore, the reaction conditions for many EAS reactions (e.g., nitration, sulfonation) are acidic. In such environments, the basic nitrogen atom of pyridine is protonated, forming a pyridinium ion.[3] This positive charge further deactivates the ring, making electrophilic attack extremely difficult.[3][4] Friedel-Crafts alkylations and acylations typically fail with pyridine because the Lewis acid catalyst coordinates with the nitrogen lone pair, leading to a highly deactivated pyridinium-like species.[2][3][5]

Q2: I'm trying to introduce an electrophile to the pyridine ring, but it preferentially attacks the nitrogen atom. How can I prevent this?

A2: The lone pair on the pyridine nitrogen is both basic and nucleophilic, making it a prime target for electrophiles.[3] This is especially problematic with reagents like alkyl halides, acyl halides, and Lewis acids, which will readily form N-alkyl, N-acyl, or coordinate complexes, respectively.[2][6] To circumvent this, one of two general strategies is employed:

  • Use of Pyridine N-oxide: Oxidation of the pyridine nitrogen to an N-oxide is a highly effective strategy.[2][7][8] The N-oxide group serves two critical functions: it prevents the nitrogen from reacting with electrophiles and it activates the ring towards EAS by donating electron density, primarily to the 4-position.[9][10]

  • Strongly Acidic Conditions (with caution): In some cases, such as nitration or sulfonation, the reaction is run in a strongly acidic medium. While this protonates the nitrogen, rendering it unreactive to the electrophile, it also severely deactivates the ring, requiring harsh reaction conditions.[11][12]

Q3: Why does electrophilic substitution on unsubstituted pyridine favor the 3-position?

A3: While EAS on pyridine is challenging, when it does occur, it preferentially yields the 3-substituted product.[11][12][13] This regioselectivity is governed by the stability of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction.

If the electrophile attacks at the 2- or 4-position, one of the resonance structures of the resulting intermediate places a positive charge directly on the electronegative nitrogen atom.[4][11][14] This is a highly unfavorable electronic arrangement. In contrast, attack at the 3-position allows the positive charge to be distributed across the carbon atoms of the ring without placing it on the nitrogen.[4][13][14] Consequently, the intermediate for 3-substitution is more stable, and the activation energy for its formation is lower, leading to the 3-substituted product.[12][15]

Q4: How do electron-donating and electron-withdrawing groups on the pyridine ring influence regioselectivity?

A4: Substituents on the pyridine ring have a profound impact on both the rate and regioselectivity of EAS, following principles similar to those in substituted benzenes.

  • Electron-Donating Groups (EDGs): Activating groups such as amino (-NH2), hydroxyl (-OH), alkoxy (-OR), and alkyl groups increase the electron density of the ring, making it more reactive towards electrophiles.[16][17][18] These groups are ortho-, para-directing. In pyridine, this means they will direct incoming electrophiles to the positions ortho and para relative to the substituent. The interplay between the directing effect of the nitrogen and the EDG will determine the final product distribution. For example, an activating group at the 3-position will strongly direct incoming electrophiles to the 2- and 4-positions.

  • Electron-Withdrawing Groups (EWGs): Deactivating groups like nitro (-NO2), cyano (-CN), and carbonyl groups further decrease the electron density of the ring, making EAS even more difficult.[16][17][19] These groups are meta-directing. An EWG on the pyridine ring will direct an incoming electrophile to a position meta relative to itself, provided a reaction can be forced to occur.

The overall regiochemical outcome is a balance between the inherent preference for 3-substitution in the pyridine ring and the directing effects of the substituents present.

Troubleshooting Guides & Protocols

Problem: Low to no yield in the nitration of a substituted pyridine.

Underlying Issue: The pyridine ring, especially if substituted with deactivating groups, is highly resistant to nitration under standard conditions. The strongly acidic environment protonates the ring nitrogen, further deactivating the system.[3][20]

Troubleshooting Workflow

G start Low Yield in Pyridine Nitration check_substituents Are there strong deactivating groups? start->check_substituents strategy1 Strategy 1: Use Pyridine N-oxide protocol1 Protocol: Nitration of Pyridine N-oxide strategy1->protocol1 strategy2 Strategy 2: Modify Reaction Conditions protocol2 Increase Temperature & Time strategy2->protocol2 deoxygenation Deoxygenate to get 4-Nitropyridine protocol1->deoxygenation outcome2 Improved (but potentially low) yield of 3-Nitropyridine protocol2->outcome2 check_substituents->strategy1 Yes / No check_substituents->strategy2 No outcome1 Successful 4-Nitropyridine Synthesis deoxygenation->outcome1

Caption: Troubleshooting workflow for low-yield pyridine nitration.

Recommended Protocol: Nitration via Pyridine N-oxide for C4-Selectivity

This is the most reliable method for introducing a nitro group, specifically at the 4-position.[1][10] The N-oxide activates the ring and directs the substitution.[9]

Step-by-Step Methodology:

  • N-Oxide Formation:

    • Dissolve the starting pyridine in a suitable solvent like acetic acid or chloroform.

    • Add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[8]

    • Stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • Work up the reaction to isolate the pyridine N-oxide.

  • Nitration:

    • In a three-neck flask equipped with a thermometer, addition funnel, and condenser, add the pyridine N-oxide (1.0 eq).[1]

    • Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid in a separate flask, cooled in an ice bath.[1]

    • Heat the pyridine N-oxide to 60°C.[1]

    • Slowly add the nitrating mixture dropwise, maintaining the temperature.[1]

    • After the addition, heat the reaction mixture to 90-130°C for several hours.[1]

    • Cool the reaction and carefully pour it onto crushed ice.

    • Neutralize with a saturated sodium carbonate solution until the pH is 7-8 to precipitate the 4-nitropyridine-N-oxide.[1]

    • Collect the solid by filtration.

  • Deoxygenation:

    • Dissolve the 4-nitropyridine-N-oxide in a solvent like chloroform or acetic acid.

    • Add a reducing agent such as phosphorus trichloride (PCl₃) or treat with H₂ over a Palladium catalyst.[1][8]

    • Stir until the deoxygenation is complete.

    • Work up to isolate the final 4-nitropyridine product.

Problem: Difficulty achieving regioselective halogenation, particularly at the C3 position.

Underlying Issue: Direct halogenation of pyridine requires harsh conditions and often results in a mixture of products or low yields.[2] The C3 and C5 positions are the most difficult to halogenate directly due to the electronic deactivation of the pyridine ring.[21]

Alternative Strategy: Directed Ortho-Metalation (DoM) for C2 or C4 Functionalization

While not a direct EAS, DoM is a powerful synthetic tool to achieve regioselective functionalization adjacent to a directing group, which can then be converted to a halogen.

Conceptual Workflow

G start Need for Regioselective Halogenation dom_strategy Use Directed ortho-Metalation (DoM) start->dom_strategy step1 Introduce a Directing Metalation Group (DMG) at a specific position dom_strategy->step1 step2 Lithiation with a strong base (e.g., LDA, n-BuLi) step1->step2 step3 Quench with an electrophilic halogen source (e.g., C2Cl6, I2) step2->step3 outcome Regioselectively Halogenated Pyridine step3->outcome

Caption: Conceptual workflow for regioselective halogenation via DoM.

Example Protocol: Lithiation and Halogenation of 3-Chloropyridine at C4

This protocol demonstrates how a directing group (in this case, the chloro substituent) can facilitate metalation at an adjacent position, which is then quenched with an electrophile.

Step-by-Step Methodology:

  • LDA Preparation:

    • In a flame-dried, two-neck flask under an inert atmosphere (e.g., Argon), dissolve diisopropylamine (1.1 eq) in anhydrous THF.[1]

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi, 1.0 eq) dropwise and stir for 30 minutes at -78°C to generate lithium diisopropylamide (LDA).[1]

  • Lithiation:

    • To the freshly prepared LDA solution, add a solution of 3-chloropyridine (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78°C.[1]

    • Stir the mixture for 1 hour at -78°C. This will selectively deprotonate the C4 position.

  • Electrophilic Quench:

    • Slowly add the electrophilic halogen source (e.g., hexachloroethane for chlorination, or iodine for iodination, 1.2 eq) to the reaction mixture at -78°C.

    • Allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction by carefully adding a saturated ammonium chloride solution.

    • Extract the product with an organic solvent, dry, and purify by column chromatography.

Data Summary

Table 1: Regioselectivity in Electrophilic Substitution of Pyridine
ReactionReagent(s)Typical ConditionsMajor ProductCitation(s)
Nitration HNO₃ / H₂SO₄300°C3-Nitropyridine (low yield)[5][11]
Sulfonation SO₃ / H₂SO₄ / HgSO₄230°CPyridine-3-sulfonic acid[2]
Bromination Br₂ in oleum300°C3-Bromopyridine, 3,5-Dibromopyridine[2]
Friedel-Crafts R-X or RCO-X / AlCl₃N/ANo reaction on the ring[2][3][5]
Table 2: Directing Effects of Substituents in Pyridine EAS
Substituent PositionSubstituent TypeActivating/DeactivatingDirecting EffectExpected Major Product Position(s)
C2EDG (-OCH₃, -NH₂)Activatingortho, paraC3, C5
C3EDG (-CH₃, -OR)Activatingortho, paraC2, C4, C6
C4EDG (-NH₂)ActivatingorthoC3, C5
C3EWG (-NO₂, -CN)DeactivatingmetaC5
C4EWG (-COOH)DeactivatingmetaC2, C6 (if reaction occurs)

Note: The final regiochemical outcome is a result of the combined directing influences of the nitrogen atom and the substituent.

References

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Pyridine N-oxide readily undergoes electrophilic subststitution at 4position - Filo. Available at: [Link]

  • Pyridine-N-oxide - Wikipedia. Available at: [Link]

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Available at: [Link]

  • Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. Available at: [Link]

  • Unveiling the Electrophilic Aromatic Substitution Reactions of Pyridine Derivatives with Nitronium Ion through Molecular Electron Density Theory | Request PDF - ResearchGate. Available at: [Link]

  • Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions? - Quora. Available at: [Link]

  • Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. Available at: [Link]

  • Electrophilic Substitution of Pyrrole and Pyridine - AK Lectures. Available at: [Link]

  • Chapter 5. Available at: [Link]

  • (PDF) Electrophilic Substitution In Azines - ResearchGate. Available at: [Link]

  • Pyridines: properties, syntheses & reactivity. Available at: [Link]

  • Pyridine - Wikipedia. Available at: [Link]

  • 11.7: Heterocyclic Amines - Chemistry LibreTexts. Available at: [Link]

  • Electrophilic substitution on pyridine. Available at: [Link]

  • Pyridine is bad at electrophilic aromatic substitution. Available at: [Link]

  • Which position does Electrophilic aromatic substitution of Pyridine favour at? - Quora. Available at: [Link]

  • Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives - Oberlin College and Conservatory. Available at: [Link]

  • EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons - Pearson+. Available at: [Link]

  • EAS Ortho Para & Meta Directors and Activating & Deactivating Groups - Chad's Prep®. Available at: [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]

  • An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Why does pyridine not undergo an electrophilic substitution reaction? - Quora. Available at: [Link]

  • Pyridine: Synthesis, reactions and medicinal uses | PPTX - Slideshare. Available at: [Link]

  • Pyridines. Available at: [Link]

  • Ruthenium-Catalyzed Regioselective 1,4-Hydroboration of Pyridines - ACS Publications. Available at: [Link]

  • 18.2e EAS Activating and Deactivating Groups and Ortho Para and Meta Directors. Available at: [Link]

  • Activating and Deactivating Groups - Chemistry Steps. Available at: [Link]

  • Nickel-catalyzed enantioselective arylation of pyridine - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00702C. Available at: [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. Available at: [Link]

  • Pyridine: Electrophilic & Nucleophilic Reactions | PDF - Scribd. Available at: [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. Available at: [Link]

  • Why does Electrophilic attack at Pyridine occur at position 3? - ResearchGate. Available at: [Link]

  • Nickel-catalysed para-CH activation of pyridine with switchable regioselective hydroheteroarylation of allylarenes. - Semantic Scholar. Available at: [Link]

  • Reactions of substituted pyridines with electrophilic boranes - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Available at: [Link]

  • Pyridines – Structure - DAV University. Available at: [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube. Available at: [Link]

  • Solved: Why does electrophilic substitution take place at 3-position in pyridine? - Atlas. Available at: [Link]

  • Electrophilic substitution reactions - pyridine - YouTube. Available at: [Link]

Sources

handling moisture sensitivity of activated pyridine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Moisture Sensitivity in Activated Pyridine Intermediates

Current Status: Online Topic: Moisture Sensitivity & Hydrolysis Troubleshooting Target Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Executive Summary

Activated pyridine intermediates—specifically


-acylpyridinium salts , 

-sulfonylpyridinium salts
, and reagents like 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent) —are the engines of many dehydration, esterification, and glycosylation reactions. However, their electrophilicity makes them kinetically unstable in the presence of water.

This guide provides the technical protocols required to maintain the integrity of these intermediates, diagnose failure modes, and optimize reaction conditions.

Module 1: The "Cycle of Doom" (Mechanistic Failure)

The primary failure mode for activated pyridines is nucleophilic attack by water rather than your desired nucleophile (alcohol/amine). This is not just a side reaction; it is a catalytic cycle killer.

Mechanism of Failure

When water enters the system, it attacks the highly electrophilic carbonyl or sulfonyl group attached to the positively charged nitrogen. This hydrolyzes the intermediate, reverting it to the inactive pyridine and the corresponding acid, often stalling the reaction completely.

CycleOfDoom Start Starting Material (Carboxylic Acid + Pyridine) Activation Activation Step (e.g., Acyl Chloride/Mukaiyama) Start->Activation Intermediate Activated Intermediate (N-Acylpyridinium Cation) Activation->Intermediate Formation Target Target Nucleophile (Alcohol/Amine) Intermediate->Target Fast Hydrolysis Hydrolysis Intermediate->Hydrolysis Product Desired Product (Ester/Amide) Target->Product Water Moisture (H2O) (Contaminant) Water->Hydrolysis Competitive Attack DeadEnd Dead End (Pyridine-H+ Salt + Acid) Hydrolysis->DeadEnd Irreversible DeadEnd->Start Pyridine Recycles (But Reagent Consumed)

Figure 1: The competitive hydrolysis pathway. Note that while pyridine is regenerated, the activating agent (e.g., acyl chloride or Mukaiyama reagent) is consumed irreversibly.

Module 2: Prevention & Handling Protocols

Protocol A: Solvent Drying Standards

Activated pyridines require strict anhydrous conditions. "Bottle dry" solvents are often insufficient.

SolventMax Water ContentRecommended Drying MethodStorage
Pyridine < 50 ppmDistill over

or KOH pellets.
Store over activated 4Å Molecular Sieves.
Dichloromethane (DCM) < 30 ppmDistill over

.
Store over 3Å Molecular Sieves.
Acetonitrile < 30 ppmDistill over

or

.
Store over 3Å Molecular Sieves.

Critical Step: When using molecular sieves, they must be activated at 300°C under high vacuum for 12 hours before use. Unactivated sieves can actually introduce water.

Protocol B: Handling the Mukaiyama Reagent

Reagent: 2-Chloro-1-methylpyridinium iodide (CMPI) Sensitivity: High. Hygroscopic yellow solid.

  • Storage: Store in a desiccator or glovebox. If the yellow powder turns orange or sticky, it has hydrolyzed.

  • Weighing: If a glovebox is unavailable, weigh quickly into a pre-dried vial and immediately cap. Flush the headspace with Argon (heavier than air) rather than Nitrogen for better blanketing.

  • Solvent Choice: Use DCM for Mukaiyama esterifications. The byproduct (1-methyl-2-pyridone) is soluble, but the reaction often benefits from the precipitation of other salts, driving equilibrium.

Module 3: Diagnostics (Is my reaction dead?)

Use these indicators to determine if your intermediate has survived activation.

Visual Diagnostics
  • Cloudiness/White Precipitate: In pyridine solvent, the formation of a white precipitate immediately upon adding the activating agent (like thionyl chloride or acyl chloride) is usually good (formation of the

    
    -acylpyridinium salt).
    
  • Clarification: If the precipitate dissolves and the solution becomes clear before adding your nucleophile, moisture may have hydrolyzed the salt back to soluble components (pyridine-HCl).

  • Mukaiyama Reagent: A color change from bright yellow to pale/white often indicates hydrolysis to the pyridone species.

NMR Diagnostics (The "Gold Standard")

Take an aliquot of your reaction mixture and run a crude


 NMR in 

or

.
SpeciesKey Signal (

-Protons)
Mechanism of Shift
Neutral Pyridine ~8.6 ppm (d)Baseline aromaticity.
Activated Intermediate (

-Acyl/Alkyl)
> 9.0 - 9.5 ppm (d) Deshielding: The positive charge on Nitrogen pulls electron density, shifting

-protons downfield.
Hydrolyzed Product (Pyridinium Salt)~8.8 - 8.9 ppmProtonation causes a shift, but often less distinct than the acyl group.
Mukaiyama Byproduct (1-Methyl-2-pyridone)< 7.5 ppm (d) Shielding: Loss of aromaticity/positive charge character shifts protons upfield.

Decision Rule: If you do not see the distinct downfield shift (>9.0 ppm) for the


-protons, your intermediate has likely hydrolyzed.

Module 4: Troubleshooting & Optimization

Troubleshooting Problem Low Yield / No Product Check1 Check Precipitate? (Is it white/cloudy?) Problem->Check1 Check2 Check NMR of Aliquot Check1->Check2 No / Dissolves Sol1 Good: Intermediate formed. Problem is Nucleophile. Check1->Sol1 Yes (Persists) Check2->Sol1 Alpha-H > 9.2 ppm Sol2 Bad: Hydrolysis. Dry Solvent & Reagents. Check2->Sol2 Alpha-H < 8.8 ppm Sol3 Bad: Reagent Degraded. Use Fresh Mukaiyama/Activator. Check2->Sol3 Pyridone signals present

Figure 2: Decision tree for troubleshooting low yields in activated pyridine reactions.

Frequently Asked Questions (FAQ)

Q: Can I dry pyridine with molecular sieves without distilling? A: Yes, but only if the initial water content is low (<0.1%). Use activated 4Å sieves (20% w/v) and let stand for at least 24 hours. For critical Mukaiyama reactions, distillation over


 is safer.

Q: My Mukaiyama reaction turned dark brown/black. Is it ruined? A: Not necessarily. Pyridinium salts can form charge-transfer complexes that appear dark. However, if accompanied by a "tar" consistency, it suggests polymerization.[1] Check TLC immediately.

Q: I suspect my intermediate is hydrolyzing before I can add the alcohol. What can I do? A: Switch to an "Inverse Addition" protocol. Dissolve the alcohol (nucleophile) and the base (pyridine/Et3N) in the flask first, then add the activating agent (e.g., acid chloride or Mukaiyama reagent) slowly. This ensures the intermediate is trapped by the nucleophile immediately upon formation, minimizing its lifetime in the "danger zone."

References

  • Mukaiyama, T., Usui, M., Shimada, E., & Saigo, K. (1975). A Convenient Method for the Synthesis of Carboxylic Esters. Chemistry Letters, 4(10), 1045–1048. Link

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Link

  • Fersht, A. R., & Jencks, W. P. (1970). The Acetylpyridinium Ion Intermediate in Pyridine-Catalyzed Acyl Transfer. Journal of the American Chemical Society, 92(18), 5432–5442. Link

  • BenchChem Technical Support. (2025). Troubleshooting NMR peak assignments for pyridinium salts. Link

Sources

Validation & Comparative

Technical Deep Dive: Mass Spectrometric Differentiation of Bromo-Chloro-Nitropyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromo-chloro-nitropyridines serve as critical scaffolds in the synthesis of kinase inhibitors and agrochemicals. However, their analysis presents a unique challenge: the presence of multiple positional isomers (e.g., 2-bromo-3-chloro-5-nitropyridine vs. 2-bromo-5-chloro-3-nitropyridine) that share identical molecular weights and similar polarity.

This guide compares the efficacy of Electron Ionization (EI) versus Electrospray Ionization (ESI) for these compounds.[1][2][3] While ESI is the standard for biological sensitivity, EI is the superior modality for structural elucidation of these isomers due to distinct fragmentation fingerprints driven by "ortho effects" between the nitro group and adjacent halogens.

The Isotopic Fingerprint: The First Line of Verification

Before analyzing fragmentation, the molecular ion (


) cluster provides immediate confirmation of the elemental composition. The combination of one Bromine (

) and one Chlorine (

) creates a distinct 3:4:1 intensity ratio.
Table 1: Theoretical Isotopic Abundance for
Ion SpeciesIsotope CompositionRelative Abundance CalculationNormalized Intensity
M (Nominal)


76%
M + 2

AND


100% (Base)
M + 4


24%

Analyst Note: Deviations >10% from this 3:4:1 pattern indicate interference or co-eluting impurities.

Fragmentation Mechanics (Electron Ionization)

In EI (70 eV), the molecular ion is energetic. The fragmentation is governed by the stability of the pyridine ring and the lability of the substituents.

Primary Pathways
  • Nitro Group Loss (

    
    ):  The most dominant pathway. The radical cation loses the nitro group (46 Da) to form a stable halopyridyl cation.
    
  • Nitro-Nitrite Rearrangement (

    
    ):  The nitro group rearranges to a nitrite ester (
    
    
    
    ), followed by the loss of NO (30 Da). This is often followed by CO loss (28 Da).
  • Halogen Loss: Bromine is lost more readily than Chlorine due to weaker bond dissociation energy (

    
     vs 
    
    
    
    ).
The "Ortho Effect" for Isomer Differentiation

The proximity of the nitro group to a halogen significantly alters fragmentation intensity.

  • Ortho-Halogen: If the Nitro group is ortho to the Bromine, steric relief and electronic interaction facilitate the loss of

    
     or 
    
    
    
    .
  • Isolated Nitro: If the Nitro group is flanked by Hydrogens, the

    
     peak is typically more intense relative to further fragmentation.
    
Visualization: Fragmentation Pathway

FragmentationPathway M_Ion Molecular Ion (M+.) [C5H2BrClN2O2]+. Rearrange Nitrite Rearrangement [Py-O-NO]+. M_Ion->Rearrange Loss_NO2 [M - NO2]+ (Base Peak Candidate) Halopyridyl Cation M_Ion->Loss_NO2 - NO2 (46 Da) Loss_NO [M - NO]+ (Phenolic Cation) Rearrange->Loss_NO - NO (30 Da) Loss_Br [M - NO2 - Br]+ Chloropyridyl Cation Loss_NO2->Loss_Br - Br (79/81 Da) (Facilitated if Ortho) Loss_CO [M - NO - CO]+ Ring Contraction Loss_NO->Loss_CO - CO (28 Da)

Caption: Primary fragmentation pathways under 70 eV Electron Ionization. The [M-NO2]+ to [M-NO2-Br]+ ratio is diagnostic for isomer differentiation.

Comparison Guide: EI (GC-MS) vs. ESI (LC-MS)

This section objectively compares the two ionization techniques for this specific chemical class.

Table 2: Performance Comparison Matrix
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Application Structural Identification (Isomer ID)Quantification (Biological Matrices)
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Molecular Ion (

)
Visible (often 20-50% intensity)Dominant (

or

)
Fragmentation Rich, reproducible patterns.Minimal (requires CID/MS/MS).
Isomer Resolution High: Spectral fingerprints differ based on substituent position.[3]Low: Isomers often yield identical parent ions; requires chromatographic separation.
Sensitivity Moderate (ng range)High (pg range)
Matrix Effects Low (Gas phase separation)High (Ion suppression common)
Critical Recommendation
  • Use EI (GC-MS) during the synthetic route optimization to confirm you have the correct positional isomer. The "fingerprint" of the lower mass range (ring fragmentation) is unique to the substitution pattern.

  • Use ESI (LC-MS/MS) for pharmacokinetic (PK) studies where sensitivity is paramount, but rely on retention time (RT) to distinguish isomers, not the mass spectrum alone.

Experimental Protocols

Protocol A: Structural Confirmation via GC-MS (EI)

Best for: Purity checks and isomer identification.

  • Sample Prep: Dissolve 1 mg sample in 1 mL Dichloromethane (DCM).

  • Inlet: Split mode (20:1), 250°C.

  • Column: 30m x 0.25mm ID, 5% Phenyl-methylpolysiloxane (e.g., HP-5MS).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • MS Source: 230°C, 70 eV.

  • Scan Range: 40–350 m/z. (Must capture the low mass ring fragments).

Protocol B: Quantitative Analysis via LC-MS/MS (ESI)

Best for: Trace analysis in plasma/media.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm).

  • Ionization: ESI Positive Mode (Nitropyridines protonate weakly; consider APCI if signal is low).

  • MRM Transitions (Example for Br-Cl-Nitropyridine):

    • Quantifier:

      
       (Loss of 
      
      
      
      ).
    • Qualifier:

      
       (Loss of 
      
      
      
      ).
    • Note: Select the

      
       mass for maximum sensitivity.
      
Workflow Visualization

AnalysisWorkflow Sample Unknown Sample (Isomer Mix) Decision Goal? Sample->Decision Path_ID Structure ID (Synthetic Chem) Decision->Path_ID Identify Path_Quant Quantitation (Bioanalysis) Decision->Path_Quant Measure GCMS GC-MS (EI) Observe Fragmentation Path_ID->GCMS LCMS LC-MS/MS (ESI) Optimize MRM Path_Quant->LCMS Result_ID Compare [M-NO2] vs [M-Halogen] ratios GCMS->Result_ID Result_Quant Use Retention Time for Isomer Sep LCMS->Result_Quant

Caption: Decision matrix for selecting the appropriate ionization technique based on analytical goals.

References

  • BenchChem. (2025).[3] Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives. Retrieved from

  • ChemGuide. (2025). Mass Spectra - The M+2 Peak (Isotope Patterns). Retrieved from

  • Orelli, L. R., et al. (2006).[4] A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. Rapid Communications in Mass Spectrometry. Retrieved from

  • SaveMyExams. (2025). Mass Spectrometry Fragmentation Patterns (Halogens). Retrieved from

  • National Institute of Standards and Technology (NIST).Mass Spectral Library (General Pyridine Fragmentation).

Sources

A Comparative Guide to the Reactivity of 2-Bromo vs. 6-Chloro Substituents in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular architecture, the selective functionalization of aromatic and heteroaromatic scaffolds is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern synthetic chemistry, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds. A critical determinant of success in these transformations is the choice of the halide on the coupling partner. This guide offers an in-depth, objective comparison of the reactivity of 2-bromo and 6-chloro substituents in cross-coupling reactions, grounded in mechanistic principles and supported by experimental data.

The Decisive Step: Understanding the Reactivity Hierarchy

The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1][2] This trend is fundamentally rooted in the energetics of the catalytic cycle, specifically the initial, and often rate-determining, oxidative addition step.

The Role of Bond Dissociation Energy

The cleavage of the carbon-halogen (C-X) bond is a critical event in the oxidative addition of the aryl halide to the palladium(0) catalyst. The strength of this bond, quantified by its bond dissociation energy (BDE), directly impacts the feasibility and rate of this step. The C-Br bond is inherently weaker than the C-Cl bond, requiring less energy to break.[3]

BondApproximate Bond Dissociation Energy (kcal/mol)
C(sp²)-Br~81
C(sp²)-Cl~96

This lower BDE for the C-Br bond translates to a lower activation energy for the oxidative addition step, rendering bromo-substituted substrates generally more reactive than their chloro- counterparts.

Kinetics of Oxidative Addition

The oxidative addition of an aryl halide to a palladium(0) complex is the first committed step in the catalytic cycle.[4] The rate of this step is significantly faster for aryl bromides than for aryl chlorides. This is not only due to the lower BDE but also the greater polarizability of the C-Br bond, which facilitates the initial interaction with the electron-rich palladium(0) center. For aryl chlorides, the stronger C-Cl bond often necessitates more forcing reaction conditions, such as higher temperatures and the use of specialized, highly active catalysts to achieve efficient oxidative addition.[5]

The Catalytic Cycle: A Visual Representation

The following diagram illustrates the generally accepted mechanism for palladium-catalyzed cross-coupling reactions, highlighting the critical oxidative addition step where the difference in reactivity between C-Br and C-Cl bonds is most pronounced.

Cross_Coupling_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition (Rate-Determining Step for Ar-Cl) Pd(0)L2->Oxidative_Addition Ar-X (2-Bromo- or 6-Chloro-) ArPd(II)XL2 Ar-Pd(II)-X-L2 Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation R'-M ArPd(II)R'L2 Ar-Pd(II)-R'-L2 Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R' (Product) Reductive_Elimination->Product

Sources

Structural Elucidation of Nitro-Pyridine Regioisomers: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the nitration of pyridine derivatives (e.g., 2-aminopyridine, 2-halopyridines) frequently yields a mixture of regioisomers.[1] Distinguishing the 4-nitro and 5-nitro isomers is a critical quality gate, as these isomers exhibit vastly different structure-activity relationships (SAR) and toxicological profiles.

This guide provides a definitive, self-validating workflow to distinguish these isomers using 1H and 2D NMR. The core distinction relies on symmetry breaking and scalar coupling topology : the 4-nitro isomer (in 2-substituted systems) typically presents an isolated spin system (singlet), whereas the 5-nitro isomer presents a continuous coupling network.

The Structural Challenge: Electronic & Magnetic Environments

To interpret the NMR data, one must first understand the electronic environment. The pyridine ring is electron-deficient.[2] The addition of a nitro group (


) further deshields the ring protons, shifting them downfield.
  • 4-Nitropyridine Isomers: Often possess a plane of symmetry (if mono-substituted) or an isolated proton at the 3-position (if 2-substituted).

  • 5-Nitropyridine Isomers: (Equivalent to 3-nitro if mono-substituted). Structurally asymmetric with a contiguous path of coupling between protons.

Note on Nomenclature: This guide focuses on the most common synthetic challenge: distinguishing 2-substituted-4-nitropyridine from 2-substituted-5-nitropyridine .

1H NMR Analysis: The Primary Screen

The most reliable method for rapid identification is the analysis of spin-spin splitting patterns (


-coupling) .
Comparative Data Table: 2-Substituted-Nitro-Pyridines
Feature2-Substituted-4-Nitropyridine 2-Substituted-5-Nitropyridine
Key Diagnostic Signal H3 Singlet (or very small doublet)H3/H4 Ortho Doublets
H3 Proton Isolated Singlet (

7.5–8.0 ppm). No ortho neighbors.
Doublet (

Hz). Coupled to H4.
H4 Proton N/A (Substituted by Nitro)Doublet of Doublets (dd). Coupled to H3 (

) and H6 (

).
H5 Proton Doublet of Doublets (dd). Coupled to H6 (

).
N/A (Substituted by Nitro)
H6 Proton Doublet (

Hz). Ortho to H5.[3]
Doublet (

Hz). Meta to H4.
Coupling Network Discontinuous (H3 is isolated from H5/H6).Continuous (H3

H4

H6).
The "Smoking Gun": The H3 Singlet

In the 4-nitro isomer , the proton at position 3 is flanked by the substituent at C2 and the nitro group at C4. It has no ortho neighbors. Consequently, it appears as a sharp singlet (s) or a finely split doublet (


 Hz).

In contrast, the 5-nitro isomer has protons at H3 and H4 that are ortho to each other. This produces a strong doublet (


 Hz) for H3.
Visualization: Isomer Decision Tree

IsomerID Start Start: Acquire 1H NMR (Aromatic Region 7.0 - 9.5 ppm) CheckH3 Analyze Signal at ~7.5 - 8.0 ppm (Position H3) Start->CheckH3 Singlet Signal is a Singlet (s) (No Ortho Coupling) CheckH3->Singlet Sharp Peak Doublet Signal is a Doublet (d) (J ~ 8.5 Hz) CheckH3->Doublet Split Peak Result4 Conclusion: 4-Nitro Isomer (H3 is isolated) Singlet->Result4 CheckH6 Verify H6 (Alpha to N) Doublet->CheckH6 Result5 Conclusion: 5-Nitro Isomer (H3 couples to H4) CheckH6->Result5 H6 shows meta coupling (d, J~2.5Hz)

Figure 1: Decision logic for assigning regioisomers based on H3 multiplicity.

Advanced 2D NMR: The Validator

When signals overlap or higher-order effects obscure the splitting, HMBC (Heteronuclear Multiple Bond Correlation) provides indisputable proof by mapping long-range (


) couplings.
HMBC Correlation Logic
Case A: 4-Nitropyridine Derivative[2]
  • Target: Carbon C4 (bearing the Nitro).

  • Correlations:

    • H3

      
       C4:  Strong 
      
      
      
      correlation.
    • H5

      
       C4:  Strong 
      
      
      
      correlation.
    • H6

      
       C4:  Strong 
      
      
      
      correlation.
  • Validation: You will see correlations to the Nitro-carbon from both sides of the ring.

Case B: 5-Nitropyridine Derivative[4][5][6]
  • Target: Carbon C5 (bearing the Nitro).

  • Correlations:

    • H3

      
       C5:  Weak/Null (
      
      
      
      across the ring).
    • H4

      
       C5:  Strong 
      
      
      
      correlation.
    • H6

      
       C5:  Strong 
      
      
      
      correlation.
  • Validation: The proton at H3 (if assigned) will not show a strong

    
     to the nitro-carbon.
    
Visualization: HMBC Connectivity

HMBC cluster_4nitro 4-Nitro Isomer Correlations cluster_5nitro 5-Nitro Isomer Correlations C4 C4-NO2 H3_4 H3 H3_4->C4 2J (Strong) H5_4 H5 H5_4->C4 2J (Strong) H6_4 H6 H6_4->C4 3J (Strong) C5 C5-NO2 H4_5 H4 H4_5->C5 2J (Strong) H6_5 H6 H6_5->C5 2J (Strong) H3_5 H3 H3_5->C5 3J (Weak/Null)

Figure 2: Diagnostic HMBC correlations. Note the convergence of signals on the C-NO2 carbon in the 4-nitro isomer.

Experimental Protocol

To ensure data integrity, follow this standardized acquisition workflow.

Step 1: Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    .
    • Reason: Pyridines can aggregate in non-polar solvents. DMSO disrupts aggregation and sharpens exchangeable protons (if amino/hydroxyl groups are present).

  • Concentration: 5–10 mg for 1H; 20–30 mg for 2D (HMBC).

  • Tube: High-quality 5mm NMR tube (Class A).

Step 2: Acquisition Parameters (600 MHz equivalent)
  • 1H NMR:

    • Spectral Width: 14 ppm (include exchangeable protons).

    • Scans: 16 (minimum).

    • Acquisition Time: > 3.0 sec (ensure good digital resolution for small couplings).

  • 1H-13C HMBC:

    • Optimization: Set for long-range coupling

      
       Hz.
      
    • Scans: 32–64 (Nitro-carbons have long relaxation times; ensure sufficient S/N).

Step 3: Data Processing
  • Window Function: Apply slight Gaussian multiplication (GM) rather than exponential line broadening (LB) to resolve fine splitting (meta-couplings of 1–2 Hz).

  • Zero Filling: Fill to at least 64k points to improve digital resolution.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for coupling constants).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative database for chemical shifts).

  • National Institutes of Health (NIH). (2024). Position Matters: Pyridine Regioisomers Influence Secondary Structure. PubMed. Available at: [Link] (Context on the importance of isomer differentiation).

Sources

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